Potassium 3-(hydroxymethyl)phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[3-(hydroxymethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZQFOMWFWDIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705246 | |
| Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-77-5 | |
| Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-(hydroxymethyl) phenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Medicinal Chemistry
In the landscape of modern organic synthesis, particularly within the demanding sphere of drug development, the pursuit of stable, versatile, and reliable reagents is paramount. Potassium organotrifluoroborates have emerged as exceptional building blocks, addressing many limitations of their predecessors, such as boronic acids and esters.[1][2] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity make them superior reagents for complex molecule synthesis.[3][4][5] Unlike the often-unstable and difficult-to-purify organoboronic acids, which can exist as mixtures with their anhydrides (boroxines), potassium organotrifluoroborates are well-defined, monomeric salts that can be stored indefinitely without special precautions.[4][5]
The tetracoordinate nature of the boron atom in these salts masks the inherent Lewis acidity and reactivity of the carbon-boron bond, rendering it inert to a wide range of reaction conditions.[2][6] This "protected" form of a boronic acid allows for extensive chemical modifications on other parts of the molecule while preserving the C-B bond for a final, strategic cross-coupling reaction.[2] Their primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, where they serve as robust and highly effective nucleophilic partners.[7][8][9]
This guide provides a comprehensive, field-proven methodology for the synthesis of Potassium 3-(hydroxymethyl)phenyltrifluoroborate, a bifunctional reagent of significant interest. The presence of both a reactive borate group and a modifiable hydroxymethyl handle makes it a valuable synthon for introducing this substituted phenyl motif into advanced pharmaceutical intermediates.
Overall Synthetic Strategy
The synthesis is logically approached in a two-stage sequence. The first stage involves the preparation of the key intermediate, (3-(hydroxymethyl)phenyl)boronic acid. The second, and final, stage is the quantitative conversion of this boronic acid into the target potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂). This strategy ensures high purity and yield by isolating the key intermediate before its conversion to the exceptionally stable final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Boronic Acid Precursor
The synthesis of (3-(hydroxymethyl)phenyl)boronic acid is the critical first stage. A common and reliable route begins with 3-bromobenzyl alcohol.
Rationale for Experimental Design
-
Protection of the Hydroxyl Group: The acidic proton of the hydroxymethyl group is incompatible with the highly basic organolithium or Grignard reagents required for the subsequent borylation step. Therefore, it must be protected. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation, stability under the reaction conditions, and clean removal.
-
Organometallic Intermediate: Formation of an organometallic species is necessary to create a nucleophilic carbon center. Lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C) is a highly efficient method.[10]
-
Borylation: The organolithium intermediate is reacted with an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is commonly used. The reaction forms a boronate ester intermediate.
-
Hydrolysis and Deprotection: A single aqueous workup can often achieve both hydrolysis of the boronate ester to the boronic acid and removal of the silyl protecting group, although a separate deprotection step with a fluoride source like tetrabutylammonium fluoride (TBAF) may be required for quantitative removal.
A detailed protocol for this transformation can be found in the literature, often as a preliminary step in a larger synthetic sequence.[11]
Part 2:
This stage represents the core of the guide, converting the boronic acid intermediate into the highly stable and versatile trifluoroborate salt. The protocol described here is adapted from well-established and validated procedures for this class of transformation.[5][12]
Underlying Mechanism: From Tricoordinate to Tetracoordinate Boron
The conversion hinges on the reaction of the sp²-hybridized, tricoordinate boronic acid with potassium hydrogen fluoride (KHF₂). KHF₂ serves as an inexpensive and convenient source of both the fluoride ions and the potassium counterion.[2] The fluoride ions displace the hydroxyl groups on the boron atom, resulting in the formation of a stable, sp³-hybridized, tetracoordinate trifluoroborate anion. This structural change is the source of the compound's enhanced stability.[2][4]
Caption: Conversion of boronic acid to the potassium trifluoroborate salt.
Experimental Protocol
Materials and Equipment:
-
(3-(hydroxymethyl)phenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH), ACS grade
-
Deionized Water
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter flask
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| (3-(hydroxymethyl)phenyl)boronic acid | 151.96 | 1.0 | 1.52 g |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 3.0 - 4.0 | 2.34 g - 3.12 g |
| Methanol (MeOH) | - | - | ~10 mL |
| Water (H₂O) | - | - | ~10 mL |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, charge the (3-(hydroxymethyl)phenyl)boronic acid (1.52 g, 10.0 mmol, 1.0 equiv) and methanol (10 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Preparation of KHF₂ Solution: In a separate beaker, carefully dissolve potassium hydrogen fluoride (2.34 g, 30.0 mmol, 3.0 equiv) in deionized water (10 mL). CAUTION: KHF₂ is corrosive and will release HF in contact with water, which can etch glassware over time.[5] Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Prepare this solution fresh before use.
-
Reaction: Cool the methanolic solution of the boronic acid to 0 °C using an ice-water bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 5-10 minutes. A thick white precipitate will form almost immediately.
-
Reaction Completion: Remove the ice bath and allow the resulting slurry to stir vigorously at room temperature for 1-2 hours to ensure complete conversion.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the methanol. This will result in a thick aqueous slurry.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold water (2 x 10 mL) and then a small amount of cold acetone to aid in drying.
-
Drying: Dry the isolated white solid under high vacuum to a constant weight. The product is typically obtained in high yield (>90%) and purity.
Purification and Characterization
The crude product is often of sufficient purity for direct use in subsequent reactions. If further purification is required, recrystallization from a solvent system such as acetone/water or acetonitrile can be performed.
Validation of Product Identity
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected NMR Spectral Data: The following table summarizes the expected chemical shifts based on data for analogous potassium aryltrifluoroborates.[13]
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 7.0 - 7.5 (Ar-H ), 4.5 (CH ₂OH), 4.8-5.2 (-OH ) | Complex multiplet for aromatic protons, singlet for benzylic protons, broad singlet for hydroxyl proton. |
| ¹³C NMR | 120 - 140 (Ar-C ), 64-66 (C H₂OH) | Multiple aromatic signals. The carbon attached to boron may be broad or unobserved due to quadrupolar coupling. |
| ¹⁹F NMR | -135 to -145 | A single, sharp resonance is characteristic of the [R-BF₃]⁻ anion. |
| ¹¹B NMR | 2.5 - 5.5 | A quartet (due to coupling with three equivalent fluorine atoms) is expected. |
Handling, Storage, and Stability
One of the principal advantages of potassium organotrifluoroborates is their exceptional stability.[3][4] this compound is a crystalline, free-flowing solid that is stable to air and moisture. It can be stored on the benchtop at room temperature for extended periods without degradation, which is a significant practical advantage over the corresponding boronic acid.[5]
Conclusion
The synthesis of this compound is a robust and reproducible process that proceeds in high yield from the corresponding boronic acid. The procedure leverages inexpensive and readily available reagents and results in a final product with superior stability and handling characteristics. This enhanced stability, coupled with its proven utility in powerful C-C bond-forming reactions, establishes this reagent as a valuable and strategic tool for researchers and professionals in the field of drug development and complex molecule synthesis.
References
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link][8]
-
Molander, G. A., & Brown, A. R. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC, NIH. [Link][7]
-
Unknown Author. (2025). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Unknown Source. [Link][1]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC, NIH. [Link][14]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link][9]
-
Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link][4]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link][5]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1165-1184. [Link][2]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link][12]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link][15]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link][6]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link][10]
-
Huaxiadeal. (2024). How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib?. Huaxiadeal. [Link][16]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link][17]
-
da Silva, F. M., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752-757. [Link][13]
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An In-depth Technical Guide to Potassium 3-(hydroxymethyl)phenyltrifluoroborate for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
Potassium 3-(hydroxymethyl)phenyltrifluoroborate has emerged as a significant and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. As a member of the esteemed class of organotrifluoroborate salts, it offers a unique combination of stability, reactivity, and functional group tolerance that surpasses traditional organoboron reagents like boronic acids. Its crystalline, air- and moisture-stable nature simplifies handling, storage, and precise dispensing, making it an invaluable asset in the synthesis of complex molecular architectures.[1]
The strategic placement of the hydroxymethyl group on the phenyl ring provides a crucial handle for further synthetic transformations, allowing for the facile introduction of this motif into bioactive molecules. This guide provides a comprehensive technical overview of this compound, covering its synthesis, detailed characterization, and practical applications, with a particular focus on enabling researchers and drug development professionals to effectively harness its synthetic potential.
Synthesis and Purification: A Robust and Reliable Protocol
The most common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[2][3] This straightforward and high-yielding conversion is a cornerstone of organotrifluoroborate chemistry.
Causality Behind the Synthetic Choice:
The use of KHF₂ is critical for several reasons. Firstly, it serves as a convenient and inexpensive source of fluoride ions required to form the tetracoordinate trifluoroborate anion. Secondly, the reaction is typically driven by the precipitation of the potassium trifluoroborate salt from the reaction medium, which often results in a product of high purity with simple filtration and washing. The use of a protic solvent like methanol or water facilitates the dissolution of the starting materials and the ionic intermediates.
Detailed Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(hydroxymethyl)phenylboronic acid (1.0 equivalent) in methanol.
-
Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equivalents).
-
Reaction Execution: While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise. A white precipitate of this compound will begin to form.
-
Reaction Completion and Isolation: Continue stirring at room temperature for 1-2 hours to ensure complete conversion. Collect the white solid by vacuum filtration.
-
Purification: Wash the isolated solid sequentially with cold water, methanol, and diethyl ether to remove any unreacted starting materials and inorganic byproducts.
-
Drying: Dry the purified product under vacuum to obtain this compound as a fine, white crystalline solid.
}
Comprehensive Physicochemical and Spectroscopic Characterization
Thorough characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. The following data provides a detailed profile of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1015082-77-5 | |
| Molecular Formula | C₇H₇BF₃KO | |
| Molecular Weight | 214.03 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents such as water and alcohols. |
Spectroscopic Data
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.[4][5][6]
-
¹³C NMR (DMSO-d₆): The following chemical shifts have been reported for this compound: δ 145.2, 132.6, 127.3, 125.4, 125.3, 65.8 ppm.[7] The signal at 65.8 ppm is characteristic of the hydroxymethyl (-CH₂OH) carbon, while the other signals correspond to the aromatic carbons. The carbon directly attached to the boron atom is expected to show a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.0-7.5 ppm, a singlet for the benzylic protons of the hydroxymethyl group around 4.5 ppm, and a broad singlet for the hydroxyl proton.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of organotrifluoroborates typically exhibits a single, broad resonance between -130 and -140 ppm.[4] This signal may show coupling to the ¹¹B nucleus, resulting in a 1:1:1:1 quartet.[4]
-
¹¹B NMR: The ¹¹B NMR spectrum is characterized by a quartet in the upfield region, typically between 3 and 6 ppm, due to the coupling with the three fluorine atoms.[4]
}
FTIR spectroscopy is a valuable technique for identifying the functional groups present in the molecule. The spectrum of this compound is expected to display the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methylene group.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
B-F Stretch: A strong, broad absorption band characteristic of the trifluoroborate anion, typically observed in the 1100-950 cm⁻¹ region.
-
C-O Stretch: A peak in the 1050-1000 cm⁻¹ range for the primary alcohol.
Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a suitable technique for the analysis of potassium organotrifluoroborates. The expected mass spectrum would show the molecular anion [M-K]⁻, which corresponds to the 3-(hydroxymethyl)phenyltrifluoroborate anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in drug discovery and development lies in its utility as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[10]
Advantages in Cross-Coupling Chemistry:
-
Enhanced Stability: Unlike many boronic acids, potassium organotrifluoroborates are generally stable to air and moisture, facilitating easier handling and storage.[1]
-
Controlled Reactivity: The trifluoroborate group acts as a protecting group for the boronic acid, with the active tricoordinate boron species being slowly released under the reaction conditions. This controlled release can minimize side reactions.
-
Broad Substrate Scope: this compound can be coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates.[11][12][13]
Detailed Step-by-Step Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a reaction tube, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base such as cesium carbonate (Cs₂CO₃) (3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 10:1 ratio).
-
Inert Atmosphere: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Seal the reaction tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
}
Role in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-(hydroxymethyl)phenyl moiety into drug candidates can be advantageous for several reasons. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially improving interactions with biological targets. It also provides a site for further derivatization to modulate pharmacokinetic properties such as solubility and metabolic stability.
Conclusion
This compound stands out as a highly practical and versatile reagent for modern organic synthesis. Its stability, ease of preparation, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently and effectively utilize this valuable building block in their synthetic endeavors.
References
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D'Vries, R. F., & de Souza, R. O. M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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D'Vries, R. F., & de Souza, R. O. M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
- Kim, J., et al. (2009). Potassium organotrifluoroborate derivative and a production method therefor.
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D'Vries, R. F., & de Souza, R. O. M. A. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 261. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 23675248, Potassium phenyltrifluoroborate." PubChem. [Link]
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Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(19), 8149–8154. [Link]
- Lee, C., et al. (2013). Potassium organotrifluoroborate derivative and a production method therefor.
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Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 17(1), 134–137. [Link]
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May, S. A., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 17(1), 113-124. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
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Petrillo, D. E., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data expected for Potassium 3-(hydroxymethyl)phenyltrifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this important organoboron compound.
Introduction: The Significance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of highly stable and versatile reagents that have gained prominence in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability compared to boronic acids and esters makes them advantageous for a wide range of chemical transformations.[1] Accurate structural characterization is paramount for ensuring the purity and reactivity of these compounds, with multi-nuclear NMR spectroscopy serving as the primary analytical tool. This guide will provide a comprehensive overview of the expected ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra of this compound, grounded in established spectral data for analogous compounds.[1][2]
Molecular Structure and NMR-Active Nuclei
The structure of this compound incorporates several NMR-active nuclei, each providing unique structural information. A clear understanding of the molecular framework is essential for the correct assignment of NMR signals.
Figure 1. Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
The following protocol is based on established methods for the analysis of potassium organotrifluoroborates and is designed to yield high-quality, reproducible data.[1]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to the good solubility of potassium organotrifluoroborates in polar solvents.[1]
2. NMR Spectrometer and Parameters:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).
-
¹H NMR:
-
Pulse angle: 45°
-
Acquisition time: ~3.6 s
-
Repetitions: 16
-
Spectral width: ~15 ppm
-
Reference: Residual DMSO peak at 2.50 ppm.[1]
-
-
¹³C NMR:
-
Pulse angle: 90°
-
Delay: ~2.3 s
-
Acquisition time: ~1.7 s
-
Repetitions: 1024 (or more for dilute samples)
-
Spectral width: ~250 ppm
-
Reference: Central peak of DMSO-d₆ at 39.5 ppm.[1]
-
-
¹¹B NMR:
-
¹⁹F NMR:
-
Pulse angle: 45°
-
Delay: ~1.0 s
-
Acquisition time: ~0.3 s
-
Repetitions: 80
-
Reference: External CF₃CO₂H at 0.0 ppm.[1]
-
Predicted NMR Data and Interpretation
The following sections detail the anticipated NMR spectral data for this compound based on the analysis of similar compounds.[1]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the aromatic and benzylic protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Ar-H (4 protons) | 7.0 - 7.5 | m | |
| -CH₂ OH | ~4.5 | s | |
| -CH₂OH | ~5.0 | t (exchangeable) | ~5-6 |
-
Aromatic Protons (Ar-H): The four protons on the phenyl ring are expected to appear in the range of 7.0-7.5 ppm as a complex multiplet (m). The exact chemical shifts will be influenced by the electron-withdrawing trifluoroborate group and the electron-donating hydroxymethyl group.
-
Benzylic Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet (s) around 4.5 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a triplet (t) around 5.0 ppm due to coupling with the adjacent CH₂ group. This peak may be broad and its position can be concentration and temperature-dependent. It will also exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C -B | 140 - 150 (broad) |
| Ar-C | 120 - 140 |
| -C H₂OH | ~60-65 |
-
Carbon attached to Boron (C-B): The carbon atom directly bonded to the boron is expected to show a broad resonance in the range of 140-150 ppm.[1] The broadening is due to the quadrupolar relaxation of the boron nucleus.[1]
-
Aromatic Carbons (Ar-C): The other aromatic carbons will resonate in the typical region of 120-140 ppm.
-
Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated to appear in the range of 60-65 ppm.
¹¹B NMR Spectroscopy
The boron-11 NMR spectrum is characteristic for the trifluoroborate group.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | J(¹¹B-¹⁹F) (Hz) |
| ¹¹B | 1.5 - 3.5 | q | ~50-60 |
-
Boron Signal: A quartet (q) is expected in the range of 1.5-3.5 ppm due to the coupling with the three equivalent fluorine atoms. The observation of this coupling may require the use of a modified pulse sequence to overcome the rapid quadrupolar relaxation of the ¹¹B nucleus.[1]
¹⁹F NMR Spectroscopy
The fluorine-19 NMR spectrum provides a sensitive probe for the trifluoroborate moiety.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | J(¹⁹F-¹¹B) (Hz) |
| ¹⁹F | -135 to -145 | q | ~50-60 |
-
Fluorine Signal: A quartet (q) is expected in the range of -135 to -145 ppm due to coupling with the ¹¹B nucleus. ¹⁹F NMR is a highly sensitive technique for analyzing potassium organotrifluoroborates.[1]
Trustworthiness and Self-Validating Systems
The protocols and interpretations presented in this guide are based on peer-reviewed literature and established NMR principles. To ensure the trustworthiness of experimental data, the following self-validating checks should be performed:
-
Consistency across Nuclei: The coupling patterns observed in the ¹¹B and ¹⁹F NMR spectra should be consistent, with similar coupling constants (J).
-
Correlation Spectroscopy: For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate proton and carbon signals.
-
Comparison to Analogs: The obtained spectral data should be compared to the data of structurally similar potassium organotrifluoroborates reported in the literature to ensure the chemical shifts and coupling constants fall within the expected ranges.[1]
Conclusion
This technical guide provides a comprehensive framework for the NMR spectroscopic characterization of this compound. By following the detailed experimental protocols and leveraging the predictive interpretations, researchers can confidently elucidate the structure and assess the purity of this valuable synthetic reagent. The integration of multi-nuclear NMR data provides a robust and self-validating approach to structural analysis in modern chemical research.
References
-
Silva, L. F., Jr., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
Sources
In-Depth Technical Guide: The Crystal Structure of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and significance of potassium 3-(hydroxymethyl)phenyltrifluoroborate. While a definitive, publicly available crystal structure for this specific compound is not available, this document leverages extensive data from closely related analogues to present a robust and predictive analysis.
Executive Summary: A Versatile Building Block
Potassium organotrifluoroborates are a class of exceptionally stable and versatile reagents in modern synthetic chemistry.[1] Their stability to air and moisture, coupled with their broad reactivity, makes them highly valuable in pharmaceutical research and development.[2][3] this compound is of particular interest due to the presence of a hydroxymethyl group, which serves as a functional handle for creating diverse molecular libraries for drug discovery. This guide outlines the synthesis, predicted crystal structure, and analytical characterization of this important compound.
Synthesis and Crystallization: A Robust and Reproducible Protocol
The synthesis of this compound is achieved through a well-established and efficient procedure.[3]
Synthetic Protocol
The synthesis involves the reaction of 3-(hydroxymethyl)phenylboronic acid with potassium bifluoride (KHF₂).[3]
Reaction Scheme:
(HOCH₂)-C₆H₄-B(OH)₂ + 2 KHF₂ → K[(HOCH₂)-C₆H₄-BF₃] + KF + 2 H₂O
Step-by-Step Methodology:
-
Dissolution: 3-(hydroxymethyl)phenylboronic acid is dissolved in methanol.
-
Reagent Addition: An aqueous solution of potassium bifluoride is added slowly to the methanolic solution with constant stirring. A molar excess of KHF₂ is used to drive the reaction to completion.[4]
-
Precipitation: this compound precipitates from the solution as a white solid.[3]
-
Isolation and Purification: The solid product is collected via vacuum filtration and washed with cold methanol to remove impurities.
-
Drying: The final product is dried under vacuum.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is essential for X-ray crystallographic analysis.[5] Slow crystallization methods are recommended for this compound.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile/water) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with an "anti-solvent" (a solvent in which the compound is poorly soluble). Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
Predicted Crystal Structure and Molecular Geometry
The crystal structure of this compound can be confidently predicted based on the known structures of analogous potassium phenyltrifluoroborates.[6]
The [3-(hydroxymethyl)phenyltrifluoroborate] Anion
-
Boron Coordination: The central boron atom is predicted to have a distorted tetrahedral geometry, bonded to one carbon atom of the phenyl ring and three fluorine atoms.[6]
-
Key Geometric Parameters (Predicted):
-
Influence of the Hydroxymethyl Group: The hydroxymethyl substituent is expected to form intermolecular hydrogen bonds, which will significantly influence the crystal packing arrangement.
Role of the Potassium Cation and Crystal Packing
-
Coordination Environment: The potassium cation will be coordinated by multiple fluorine atoms from adjacent trifluoroborate anions, resulting in a complex and irregular coordination sphere.[6]
-
Stabilizing Forces: The crystal lattice is primarily stabilized by strong ionic interactions between the potassium cations and the trifluoroborate anions, supplemented by the aforementioned hydrogen bonding.
Summary of Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Boron Geometry | Distorted Tetrahedral |
| Key Interactions | Ionic bonds, Hydrogen bonds |
Analytical Characterization and Structural Elucidation
A combination of spectroscopic and crystallographic techniques is necessary for the complete characterization of this compound.
X-ray Crystallography Workflow
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.[7]
Caption: A streamlined workflow for the determination of the crystal structure.
Spectroscopic and Analytical Methods
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the molecular structure and purity of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the anion.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups, including the O-H and B-F bonds.
Application in Drug Discovery and Development
Potassium organotrifluoroborates are highly valued in drug discovery, primarily for their use in Suzuki-Miyaura cross-coupling reactions.[8][9]
A Key Intermediate in Synthesis
The 3-(hydroxymethyl)phenyltrifluoroborate moiety serves as a versatile building block. It can be readily coupled with a wide range of aryl and heteroaryl halides to generate complex molecular architectures. The hydroxymethyl group provides a convenient point for further chemical modification, enabling the rapid synthesis of compound libraries for high-throughput screening.
Logical Flow in a Drug Discovery Cascade
Caption: The role of this compound in a drug discovery pipeline.
References
-
Wikipedia contributors. (2023, December 28). Organotrifluoroborate. In Wikipedia, The Free Encyclopedia. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.
-
Organotrifluoroborate Salts. (2015, November 2). Chem-Station International Edition. [Link]
- Molander, G. A. (2010).
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.
- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).
- This compound | CAS 1015082-77-5. (n.d.).
-
Wikipedia contributors. (2024, January 10). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
-
Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Davies, G. H. M., et al. (2016). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters, 18(1), 188-191.
- Blow, D. (2002). x Ray crystallography.
- Griffin, J. F., & Duax, W. L. (2011). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 4(1).
- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(10), 2031-4.
- Quach, T., et al. (2001). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta crystallographica.
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- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in solution
An In-Depth Technical Guide to the Stability of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Solution
Abstract
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their enhanced stability and versatility compared to traditional boronic acids.[1] As crystalline, free-flowing solids, they are generally stable to both air and moisture, which greatly simplifies their handling, storage, and application in complex synthetic routes.[1][2][3] This guide provides a detailed examination of the stability of a specific, functionalized derivative, this compound, with a focus on its behavior in solution. Understanding the kinetics and mechanisms of its potential degradation is critical for optimizing reaction conditions, particularly in its widespread use in Suzuki-Miyaura cross-coupling reactions, and for ensuring the integrity of drug discovery and development pipelines.[4][5][6] We will explore the key factors governing its stability, outline robust analytical methodologies for its assessment, and provide detailed protocols for conducting comprehensive stability studies.
Physicochemical Profile and Intrinsic Stability
This compound is a member of the broader class of potassium organotrifluoroborate salts.[3][5] In its solid state, it exhibits the characteristic high stability attributed to this class of compounds; it is a crystalline solid that is not sensitive to air or moisture, allowing for long-term storage under ambient conditions.[1][2][7] This intrinsic stability is a significant advantage over the corresponding boronic acid, which can be prone to dehydration to form cyclic boroxines and other decomposition pathways.[8]
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₇BF₃KO |
| CAS Number | 850630-91-2 (representative) |
| Physical Form | Crystalline Solid[1][7] |
| Storage | Ambient Temperature[9] |
Solution Stability: The Hydrolytic Equilibrium
The utility of potassium organotrifluoroborates in catalysis, particularly the palladium-catalyzed Suzuki-Miyaura reaction, is paradoxically linked to their controlled instability—or hydrolysis—in solution.[10][11] The tetracoordinate trifluoroborate anion ([R-BF₃]⁻) is generally unreactive in the catalytic cycle. It must first undergo hydrolysis to release the corresponding trivalent boronic acid (R-B(OH)₂), which is the active transmetalating species.[10][11]
Therefore, the "stability" of this compound in solution is primarily a measure of the rate and extent of this hydrolytic equilibrium.
The "Slow Release" Mechanism
The concept of "slow release" is central to the efficacy of many organotrifluoroborate reagents.[10][11] A carefully controlled, slow rate of hydrolysis can maintain a low, steady-state concentration of the reactive boronic acid. This is highly desirable as it minimizes common side reactions associated with boronic acids, such as protodeboronation and oxidative homocoupling.[10][11] The rate of this hydrolysis is dependent on several interconnected factors.
Key Factors Influencing Hydrolytic Rate
-
pH and the Acid-Base Paradox: The rate of hydrolysis is profoundly influenced by the pH of the medium. Interestingly, studies have revealed a complex "acid-base paradox" where some organotrifluoroborates, particularly those with electron-withdrawing or certain aryl substituents, require acid catalysis for efficient hydrolysis.[10][11] This means that under the basic conditions (e.g., Cs₂CO₃, K₃PO₄) typical of Suzuki-Miyaura coupling, their hydrolysis is inherently slow, ensuring the beneficial "slow release" of the boronic acid.[10][12]
-
Solvent System: The choice of solvent is critical. Hydrolysis studies are often conducted in mixed aqueous-organic solvent systems, such as Tetrahydrofuran/Water (THF/H₂O).[10][12] The water content directly influences the hydrolysis rate. Furthermore, the choice of base can lead to phase-splitting in certain solvent systems, which can impact the local pH and, consequently, the hydrolysis profile.[10]
-
Substituent Effects: The electronic nature of the organic substituent (R group) plays a significant role. Electron-donating groups can facilitate "direct" hydrolysis, leading to a faster release of the boronic acid, while electron-withdrawing groups often slow it down.[10][11] The 3-(hydroxymethyl)phenyl group's specific impact would need empirical determination but is a key parameter in predicting its behavior.
-
Temperature: As with most chemical reactions, temperature will increase the rate of hydrolysis and any other potential degradation pathways. Thermal stress testing is a mandatory component of a comprehensive stability assessment.[13]
Potential Degradation Pathways
Beyond the synthetically crucial hydrolysis, other degradation pathways must be considered, especially under forced conditions. These pathways can lead to loss of the active species and the formation of impurities.
Caption: Potential pathways for this compound in solution.
-
Hydrolysis (Desired Pathway): The reversible conversion to 3-(hydroxymethyl)phenylboronic acid, the active species for cross-coupling.[10][11]
-
Protodeboronation: The cleavage of the carbon-boron bond, typically initiated by a proton source, to yield toluene-3-methanol. This is an irreversible loss of the active coupling partner.[10]
-
Oxidative Degradation: The boronic acid intermediate can be susceptible to oxidation, leading to the formation of phenols or homocoupled biaryl species, particularly in the presence of oxygen or oxidizing agents.[14]
Analytical Methodologies for Stability Monitoring
A robust, stability-indicating analytical method is the cornerstone of any degradation study. Such a method must be able to accurately quantify the parent compound while separating it from all potential degradants and impurities.
| Analytical Technique | Principle & Application in Stability Studies |
| HPLC-UV/PDA | The primary workhorse for quantitative analysis. A reversed-phase method with a C18 column is typically developed. A Photo Diode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting impurities. The method must be validated for specificity against all potential degradants. |
| UPLC-MS/MS | Offers higher resolution and sensitivity than HPLC. Mass Spectrometry (MS) is indispensable for the structural elucidation and identification of degradation products formed during forced degradation studies, providing mass-to-charge ratio data that confirms molecular weights and fragmentation patterns. |
| ¹¹B NMR Spectroscopy | A powerful, specific tool for observing the boron atom's chemical environment. The sp³-hybridized boron in the trifluoroborate salt gives a distinct upfield signal compared to the sp²-hybridized boron of the resulting boronic acid.[8][15][16] This allows for direct monitoring of the hydrolysis equilibrium in solution without chromatographic separation. |
| ¹H and ¹⁹F NMR Spectroscopy | Complementary to ¹¹B NMR, these techniques can monitor changes in the organic moiety and the fluorine environment, respectively. ¹H NMR is particularly useful for identifying and quantifying the protodeboronation product (toluene-3-methanol).[14][17] |
| ICP-MS/OES | Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry can be used to determine the total boron content in a sample, although it does not provide information on the specific boron compound present.[18][19][20] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[13] The conditions are typically more severe than those used in accelerated stability testing.[13]
Caption: A typical experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, largely aprotic solvent (e.g., acetonitrile) to minimize premature hydrolysis.
-
Stress Sample Preparation: Aliquot the stock solution into separate reaction vessels for each stress condition. Add the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the desired final concentration of the compound and stressor. For thermal and photolytic studies, the sample is incubated under the specified temperature or light conditions.
-
Incubation: Place the vessels under the specified conditions. Include a control sample at ambient temperature, protected from light.
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). The exact timing should be adjusted based on the lability of the compound.
-
Sample Quenching and Dilution: Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) to halt further degradation. Dilute the samples to the target analytical concentration using the mobile phase or a suitable diluent.
-
Analysis: Analyze the samples promptly using a validated, stability-indicating HPLC-UV/PDA method. Use LC-MS to identify major degradation products.
Data Summary
The results of the forced degradation study should be summarized to show the percentage of the parent compound remaining and the formation of major degradation products over time.
| Stress Condition | Time (hours) | % Parent Remaining | % Degradant 1 (RT) | % Degradant 2 (RT) | Mass Balance (%) |
| Control | 24 | >99 | ND | ND | 100 |
| 0.1 M HCl | 24 | 85.2 | 12.1 (Protodeboronation) | 1.5 (Unknown) | 98.8 |
| 0.1 M NaOH | 24 | 92.5 | 5.8 (Hydrolysis Product) | ND | 98.3 |
| 3% H₂O₂ | 24 | 78.9 | 4.3 (Unknown) | 15.6 (Oxidative) | 98.8 |
| 60 °C Heat | 24 | 98.1 | ND | ND | 98.1 |
| Photolytic | 24 | >99 | ND | ND | 100 |
| (Note: Data is illustrative. RT = Retention Time; ND = Not Detected) |
Conclusion and Recommendations
This compound maintains the high solid-state stability characteristic of its compound class, making it a robust and easily handled reagent. In solution, its stability is intrinsically linked to the rate of its hydrolysis to the corresponding boronic acid—a process fundamental to its synthetic utility. This guide has established that the primary factors controlling this conversion are pH, solvent composition, and temperature .
For researchers and drug development professionals, it is recommended to:
-
Store the compound as a solid under ambient, dry conditions.
-
Prepare solutions fresh, preferably in aprotic or mixed solvents with controlled water content, just prior to use.
-
Recognize that under the basic conditions of Suzuki-Miyaura coupling, the hydrolysis is expected to be slow and controlled, which is advantageous for minimizing side reactions.
-
Employ validated, stability-indicating analytical methods, such as HPLC-PDA and LC-MS, to monitor the integrity of the compound in any new formulation or reaction medium.
By understanding and controlling the solution-state behavior of this compound, scientists can fully leverage its synthetic potential while ensuring the reproducibility and integrity of their experimental outcomes.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Haskel, A., Straub, T., & Dash, A. K. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]
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Ball, N. D., & Sanford, M. S. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. NCBI Bookshelf. [Link]
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Roy, A., & Batey, R. A. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters. [Link]
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Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Cammidge, A. N., et al. (2012). Representation of rate constants for the hydrolysis of potassium salts... ResearchGate. [Link]
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ResearchGate. (n.d.). Desilylation by potassium phenyltrifluoroborate derivatives. Retrieved January 19, 2026, from [Link]
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Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
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Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
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Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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Lin, Y. S., et al. (2017). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
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Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Toxics Use Reduction Institute (TURI). (2019). PFAS Degradation/Transformation Examples. [Link]
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Al-Mimar, S. Z., & Al-Obaidi, A. M. (2024). Quantitative Elemental Oxides Analysis of Rock Cuttings Using Laser-Induced Breakdown Spectroscopy Coupled with Bayesian Optimization and Support Vector Machine. ACS Omega. [Link]
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University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved January 19, 2026, from [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]
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Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
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Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. [Link]
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A Technical Guide to the Solubility of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Organic Solvents
This guide provides an in-depth technical analysis of the solubility characteristics of potassium 3-(hydroxymethyl)phenyltrifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its solubility, provides detailed experimental protocols for solubility determination, and discusses the implications for reaction optimization and purification.
Introduction: The Role and Importance of this compound
This compound belongs to the versatile class of organotrifluoroborate salts, which have gained significant traction as stable, crystalline, and highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines, organotrifluoroborates offer enhanced stability to air and moisture, indefinite shelf-life, and stoichiometric precision in reactions.[2][4][5]
The presence of the 3-(hydroxymethyl) substituent on the phenyl ring introduces a polar functional group capable of hydrogen bonding. This structural feature is critical as it significantly influences the compound's solubility profile, differentiating it from the parent potassium phenyltrifluoroborate. Understanding this solubility is paramount for selecting appropriate reaction media, optimizing reaction kinetics, and developing efficient purification and isolation protocols.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its ionic nature and the specific functionalities within its structure. As a salt, it possesses a potassium cation (K⁺) and a trifluoroborate anion ([ArBF₃]⁻). The overall solubility in a given organic solvent is determined by the solvent's ability to solvate these ions and interact with the organic portion of the molecule.
Several key factors are at play:
-
Solvent Polarity : Polar solvents are generally required to dissolve ionic compounds. The polarity of the solvent facilitates the dissolution of the K⁺[ArBF₃]⁻ salt.
-
Hydrogen Bonding : The hydroxymethyl (-CH₂OH) group can act as both a hydrogen bond donor and acceptor. This significantly enhances solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Dielectric Constant : Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the potassium cation and the trifluoroborate anion, thereby promoting dissolution.
-
"Like Dissolves Like" : The aromatic phenyl ring provides some nonpolar character, which may allow for limited solubility in less polar solvents, though this is generally overshadowed by the ionic and hydrogen-bonding functionalities.
Based on these principles and qualitative data for related organotrifluoroborates, a general solubility profile can be predicted.
Qualitative Solubility Profile
While specific quantitative data for this compound is not extensively published, a qualitative assessment can be derived from the known behavior of similar organotrifluoroborates.[1][2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | High to Moderate | These solvents possess high polarity and dielectric constants, effectively solvating the ionic salt. DMSO and DMF are particularly effective due to their strong dipole moments. Acetonitrile and acetone are common recrystallization solvents, indicating good solubility at elevated temperatures.[2][4] |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | The ability of these solvents to engage in hydrogen bonding with the hydroxymethyl group and solvate the ions leads to high solubility. Water, in particular, is expected to be a good solvent.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Low to Sparingly Soluble | THF has moderate polarity and may show some solubility, especially in the presence of water as a co-solvent in reaction mixtures.[6] Diethyl ether is a common anti-solvent used for precipitation, indicating very low solubility.[2] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Low | These solvents lack the polarity and hydrogen bonding capability to effectively dissolve the salt. |
| Nonpolar | Toluene, Hexanes | Insoluble | These solvents cannot overcome the lattice energy of the ionic solid. |
This qualitative overview is foundational for the rational selection of solvents for both chemical reactions and purification procedures. For instance, a common strategy for purifying organotrifluoroborates is recrystallization from hot acetonitrile or a mixture of acetone and an anti-solvent like diethyl ether.[2][4]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following section details a robust, self-validating protocol based on the widely accepted isothermal shake-flask method.
Workflow for Solubility Determination
The overall process involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: Key role of solvent selection in the Suzuki-Miyaura coupling workflow.
-
Homogeneous vs. Heterogeneous Reactions: For optimal reaction rates and reproducibility, all reactants should ideally be dissolved, creating a homogeneous system. Using a solvent in which the trifluoroborate salt, the aryl halide partner, and the base are all soluble is preferred. Solvent systems like aqueous methanol, or THF/water mixtures are often employed to achieve this. [5][6]* Reaction Concentration: Knowing the solubility limit prevents oversaturation, which could lead to precipitation of the starting material and a stalled reaction. It also allows for running reactions at the highest possible concentration, improving throughput and efficiency.
-
Purification Strategy: Solubility data is essential for designing purification protocols. To purify the coupled product, a solvent system is often chosen where the desired product is soluble, but the inorganic byproducts (e.g., potassium salts) are not. Conversely, for crystallization of the final product, a solvent in which the product has high solubility when hot and low solubility when cold is ideal.
Conclusion
This compound is a valuable and stable reagent in organic synthesis. Its solubility is dictated by its ionic character and the presence of a hydrogen-bonding hydroxymethyl group, rendering it highly soluble in polar protic and aprotic solvents. While specific quantitative data remains a subject for further investigation, the principles outlined in this guide and the detailed experimental protocol provide a robust framework for researchers to determine its solubility in any solvent of interest. This knowledge is not merely academic; it is a critical prerequisite for the rational design, optimization, and scale-up of synthetic routes, ultimately enabling more efficient and reliable chemical manufacturing.
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An In-depth Technical Guide to Potassium 3-(hydroxymethyl)phenyltrifluoroborate (CAS 1015082-77-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 3-(hydroxymethyl)phenyltrifluoroborate, identified by CAS number 1015082-77-5, is an organoboron compound that has emerged as a valuable reagent in modern organic synthesis.[1] Its unique structural features, combining the stability of a trifluoroborate salt with the reactivity of a boronic acid precursor, make it a versatile building block, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is typically a white to off-white solid.[1] Its ionic nature, conferred by the potassium counterion, and the presence of a hydroxyl group generally render it soluble in polar solvents such as water and alcohols.[1] The trifluoroborate moiety significantly enhances the compound's stability compared to its corresponding boronic acid, making it less prone to protodeboronation and decomposition, thus offering a longer shelf-life and more consistent reactivity.
| Property | Value | Source |
| CAS Number | 1015082-77-5 | [1][2][3] |
| Molecular Formula | C7H7BF3KO | [1][4] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery and development lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures from readily available precursors.
Mechanistic Insights
The trifluoroborate salt acts as a stable and protected form of the boronic acid. In the presence of a suitable base and a palladium catalyst, the trifluoroborate is slowly hydrolyzed to the active boronic acid species, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. This controlled release of the boronic acid can lead to more reproducible and higher-yielding reactions compared to using the boronic acid directly.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (CAS 1015082-77-5)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. A safety data sheet (SDS) should be consulted before use.[1] It is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of exposure, seek immediate medical attention.[5]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. By understanding its properties and employing optimized experimental protocols, researchers can effectively utilize this reagent to construct novel molecular entities with therapeutic potential.
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POTASSIUM 3-(DIETHYLAMINO)BENZENESULFONATE,POTASSIUM 3-(DIETHYLAMINO)PROP-1-EN-2-YLTRIFLUOROBORATE 95% Suppliers & Manufacturers - ChemicalRegister. (n.d.). ChemicalRegister. Retrieved January 19, 2026, from [Link]
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The Advent and Ascendance of Functionalized Aryltrifluoroborates: A Technical Guide for Modern Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, the relentless pursuit of robust, versatile, and efficient methodologies is paramount. This guide provides an in-depth technical exploration of functionalized aryltrifluoroborates, a class of organoboron reagents that has ascended from laboratory curiosities to indispensable tools in both academic and industrial research, particularly within drug discovery and development. We will dissect the historical context of their discovery, delineate their superior physicochemical properties compared to traditional boronic acids, and provide detailed, field-proven protocols for their synthesis and application in transformative cross-coupling reactions. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of these remarkable reagents.
Introduction: The Rise of a Superior Organoboron Reagent
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[1] At the heart of this reaction lies the organoboron coupling partner. For decades, boronic acids were the default choice. However, their inherent limitations—such as a propensity for dehydration to form cyclic boroxines, which complicates stoichiometry, and susceptibility to protodeboronation—posed persistent challenges for chemists.[2][3][4]
The emergence of potassium organotrifluoroborates marked a paradigm shift. These tetracoordinate boron species, first explored in the 1960s, were later popularized as exceptionally stable and versatile alternatives to their trigonal counterparts.[5] Potassium aryltrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage without special precautions.[3][6][7] This enhanced stability is attributed to the strong boron-fluorine bonds and the tetracoordinate nature of the boron atom, which effectively "protects" the carbon-boron bond from premature cleavage.[1][8]
This guide will navigate the discovery and development of functionalized aryltrifluoroborates, offering a comprehensive overview of their synthesis, unique reactivity, and diverse applications that have expanded the horizons of what is achievable in complex molecule synthesis.
The Strategic Advantage: Aryltrifluoroborates vs. Boronic Acids
The decision to employ an aryltrifluoroborate over a boronic acid is a calculated one, rooted in the pursuit of efficiency, reproducibility, and broader applicability. The key advantages are not merely incremental but transformative for many synthetic campaigns.
Table 1: Comparative Properties of Boronic Acids and Aryltrifluoroborates
| Property | Boronic Acids | Aryltrifluoroborates | Scientific Rationale & Advantage |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation.[2][4] | Indefinitely stable to air and moisture.[3][6][7] | The tetracoordinate boron center in trifluoroborates provides a stable, "protected" form of the boronic acid, ensuring stoichiometric accuracy and longevity.[1][8] |
| Handling | Often require careful handling and storage; purification can be challenging.[2] | Crystalline, free-flowing solids that are easy to handle and purify by recrystallization.[5] | Simplifies experimental setup and enhances reproducibility, crucial for both small-scale research and large-scale process development. |
| Reactivity | Can exhibit sluggish reactivity in certain cross-coupling reactions. | Can demonstrate enhanced reactivity, particularly in rhodium-catalyzed additions.[9] | The trifluoroborate salt can facilitate transmetalation, the rate-limiting step in many cross-coupling cycles.[9] |
| Functional Group Tolerance | The C-B bond can be sensitive to certain reagents. | The trifluoroborate moiety is robust and compatible with a wide range of synthetic transformations.[8][10] | Enables multi-step synthetic sequences where the trifluoroborate can be carried through various reactions before its final use in a cross-coupling step. |
The inherent stability of the trifluoroborate moiety allows for the functionalization of remote parts of the molecule while preserving the crucial carbon-boron bond, a feat often challenging with more labile boronic acids.[8][10]
Synthesis of Functionalized Aryltrifluoroborates: A Practical Guide
The accessibility of aryltrifluoroborates is a key factor in their widespread adoption. Several reliable methods have been established for their preparation, with the most common being the conversion of arylboronic acids or their esters.
Standard Protocol: Conversion from Arylboronic Acids
The most direct and widely used method involves the reaction of an arylboronic acid with potassium hydrogen fluoride (KHF₂). This straightforward procedure is highly efficient and generally provides the desired aryltrifluoroborate in high purity after simple workup.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
-
Reagent Preparation: In a polyethylene or Teflon beaker (to avoid etching of glass by HF), dissolve phenylboronic acid (1.0 eq) in methanol (4 M).
-
Reaction: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of potassium phenyltrifluoroborate will form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white, crystalline solid under high vacuum to afford the pure potassium phenyltrifluoroborate.
This method's simplicity and efficiency make it the go-to procedure for accessing a wide array of aryltrifluoroborates.[7]
One-Pot Synthesis via Borylation of Arenes
Workflow for One-Pot Synthesis
Caption: One-pot synthesis of aryltrifluoroborates via Ir-catalyzed borylation.
This method offers a highly efficient route to novel aryltrifluoroborates directly from C-H bonds, significantly expanding the accessible chemical space.[12]
Core Applications in Cross-Coupling Chemistry
Functionalized aryltrifluoroborates have proven to be exceptionally competent nucleophilic partners in a variety of transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Reaction: A Modern Workhorse
Aryltrifluoroborates are excellent substrates for the palladium-catalyzed Suzuki-Miyaura reaction, coupling with a wide range of aryl and heteroaryl halides and triflates.[1][2][6][13] The in situ hydrolysis of the trifluoroborate to the corresponding boronic acid under basic conditions is a key step in the catalytic cycle.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with aryltrifluoroborates.
The use of aryltrifluoroborates often allows for lower catalyst loadings and can be successful even with challenging substrates like aryl chlorides.[14][15]
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts.[16][17] Aryltrifluoroborates have been shown to be effective partners in these reactions, often providing advantages over boronic acids.[18][19] This reaction is particularly attractive as it can often be performed under mild conditions, using air as the oxidant.[16]
Photoredox Catalysis: A New Frontier
The synergy between organotrifluoroborates and visible-light photoredox catalysis has opened up new avenues for radical-based transformations.[20] Under irradiation in the presence of a suitable photocatalyst, organotrifluoroborates can undergo single-electron transfer (SET) to generate radical intermediates. This has enabled a host of novel reactions, including C-C and C-heteroatom bond formations under exceptionally mild conditions.[21][22]
Applications in Drug Discovery and Biomedical Sciences
The unique properties of aryltrifluoroborates make them particularly well-suited for applications in the life sciences.
Building Blocks for Active Pharmaceutical Ingredients (APIs)
The stability and broad functional group tolerance of aryltrifluoroborates allow for their incorporation into complex synthetic routes for the preparation of APIs.[23] The introduction of fluorine-containing motifs is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[24][25][26][27] Aryltrifluoroborates provide a robust platform for the construction of these valuable fluorinated compounds.
Radiotracers for Positron Emission Tomography (PET)
A particularly exciting application is in the field of PET imaging. The boron-fluoride bond in aryltrifluoroborates can be formed using the positron-emitting isotope fluorine-18 ([¹⁸F]).[28][29] This allows for the rapid, one-step radiolabeling of biomolecules under aqueous conditions.[30] The resulting [¹⁸F]-labeled aryltrifluoroborate conjugates are often stable in vivo, enabling their use as radiotracers to visualize and quantify biological processes.[28][29][31][32] This has profound implications for diagnostics and drug development, allowing for non-invasive imaging of drug targets and pharmacokinetics.
Conclusion and Future Outlook
Functionalized aryltrifluoroborates have transitioned from being mere alternatives to boronic acids to becoming a distinct and superior class of reagents in their own right. Their exceptional stability, ease of handling, and versatile reactivity have cemented their role as indispensable tools in modern organic synthesis. From enabling challenging cross-couplings in the synthesis of complex pharmaceuticals to pioneering new methods in PET imaging, their impact is undeniable.
As the field continues to evolve, we can anticipate the development of even more sophisticated functionalized trifluoroborates and their application in novel catalytic systems. The continued exploration of their potential in areas such as continuous flow chemistry and late-stage functionalization will undoubtedly lead to further innovations, empowering chemists to build the molecules that will shape our future.
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Ting, R., Harwig, C., auf dem Keller, U., McCormick, S., Austin, P., Overall, C. M., Adam, M. J., & Perrin, D. M. (2008). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. Journal of the American Chemical Society, 130(36), 12045–12055. [Link]
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Akao, A., & Akita, M. (2016). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. Organic & Biomolecular Chemistry, 14(29), 6886–6890. [Link]
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Nguyen, T. M., & Nicewicz, D. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. Organic Letters, 18(13), 3138–3141. [Link]
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Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(27), 8866–8876. [Link]
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 725-734.
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Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(11), 1593–1596. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
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Oreate. (2026). Research Progress and Applications of Aryl Fluorination Reactions. [Link]
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ResearchGate. (n.d.). Chan–Lam coupling of aniline 50 with aryl boronate ester. [Link]
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NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Ham, J. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Beilstein Journal of Organic Chemistry, 8, 1048–1054. [Link]
- Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(27), 8866–8876.
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Xing, L., Honda, T., Fitz, L., & Ojima, I. (2020). Case studies of fluorine in drug discovery. In Fluorine in Pharmaceutical and Medicinal Chemistry. Elsevier. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 111(40), 14358–14363. [Link]
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ResearchGate. (n.d.). aryl fluoride cross-coupling. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(5), 1838–1842. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes. Organic letters, 9(5), 757–760. [Link]
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The Ascendancy of Potassium Trifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry
Abstract
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of success. For decades, boronic acids have been the workhorse nucleophiles in Suzuki-Miyaura coupling. However, their inherent instability and handling challenges have paved the way for a superior class of reagents: potassium organotrifluoroborates. This in-depth technical guide elucidates the multifaceted advantages of potassium trifluoroborates over their boronic acid counterparts. We will explore their enhanced stability, ease of handling, and unique reactivity profiles, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to leverage these powerful reagents in their synthetic endeavors.
Introduction: The Evolution of Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures with remarkable efficiency. The traditional reliance on boronic acids, while foundational, is not without its drawbacks. Many boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can compromise reaction stoichiometry and reproducibility.
Potassium organotrifluoroborates have emerged as a robust and versatile alternative, addressing many of the limitations associated with boronic acids. These tetracoordinate boron species exhibit exceptional stability to air and moisture, often presenting as crystalline, free-flowing solids that can be stored for extended periods without degradation. This inherent stability translates to more reliable and reproducible cross-coupling reactions, a critical factor in the high-stakes environment of drug discovery and development.
The Stability Advantage: A Comparative Analysis
The fundamental difference between potassium trifluoroborates and boronic acids lies in their structure and, consequently, their stability. The tetracoordinate nature of the boron atom in trifluoroborates, bonded to three electronegative fluorine atoms, renders them significantly less prone to protodeboronation compared to the tricoordinate boronic acids.
| Feature | Potassium Organotrifluoroborates (R-BF₃K) | Boronic Acids (R-B(OH)₂) |
| Form | Crystalline, free-flowing solids | Often amorphous solids or oils |
| Air & Moisture Stability | Exceptionally stable, can be stored indefinitely at room temperature | Prone to dehydration to form boroxines; can be hygroscopic |
| Protodeboronation | Significantly more resistant | Susceptible, especially with electron-rich or heteroaromatic systems |
| Stoichiometry | Monomeric, well-defined | Can exist as a mixture of the monomer, dimer, and trimeric boroxine, leading to uncertainty |
| Handling | Easy to handle and weigh accurately | Can be difficult to handle and purify |
This enhanced stability is not merely a matter of convenience; it has profound implications for reaction outcomes. The slow, in-situ release of the corresponding boronic acid from the trifluoroborate salt under basic reaction conditions is thought to be a key contributor to their superior performance. This controlled release minimizes side reactions such as homocoupling and protodeboronation that can plague reactions employing boronic acids directly.
Synthesis and Purification: A Streamlined Approach
The preparation of potassium organotrifluoroborates is a straightforward and efficient process. They are readily synthesized from the corresponding boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂). This conversion is often quantitative and yields a crystalline solid that can be easily purified by recrystallization.
One-pot procedures have also been developed, avoiding the isolation of potentially unstable organoboron intermediates. This streamlined approach further enhances the practicality and appeal of using trifluoroborates.
Figure 1: General workflow for the synthesis and purification of potassium organotrifluoroborates.
Reactivity and Mechanism in Suzuki-Miyaura Coupling
While potassium trifluoroborates are lauded for their stability, they are not inert. Their reactivity is "unmasked" under the basic conditions of the Suzuki-Miyaura coupling. The prevailing mechanism involves a slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.
This slow release of the active boronic acid is a key advantage, as it maintains a low concentration of the reactive species in the reaction mixture, thereby suppressing undesirable side reactions.
Figure 2: Activation of potassium trifluoroborates in the Suzuki-Miyaura coupling.
The rate of hydrolysis can be influenced by several factors, including the nature of the "R" group, the base, and the solvent system. This provides a degree of tunable reactivity that is not as readily achieved with boronic acids.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide a general protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium aryltrifluoroborate, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent mixture, palladium catalyst, and ligand under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The enhanced stability and reliability of potassium trifluoroborates have made them invaluable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their ability to tolerate a wide range of functional groups allows for their incorporation into late-stage synthetic strategies, a crucial advantage in the preparation of drug candidates and their analogs.
The use of potassium trifluoroborates can lead to higher yields and cleaner reaction profiles, simplifying purification and accelerating the drug discovery timeline. Furthermore, their solid, crystalline nature makes them amenable to high-throughput screening and automated synthesis platforms.
Conclusion: The Future of Cross-Coupling is Trifluoroborates
Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis. Their superior stability, ease of handling, and predictable reactivity make them a powerful alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling and other transition metal-catalyzed reactions. For researchers, scientists, and drug development professionals, embracing this class of reagents can lead to more efficient, reliable, and reproducible synthetic outcomes. As the demand for complex and diverse molecular architectures continues to grow, the advantages offered by potassium trifluoroborates will undoubtedly solidify their position as indispensable tools in the modern synthetic chemist's arsenal.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396.
- Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organometallics, 21(12), 2415–2417.
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- BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions.
- Lloyd-Jones, G. C., & Lennox, A. J. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.
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- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(12), 6427–6439.
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron. Journal of the American Chemical Society, 132(50), 17701–17703.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium 3-(hydroxymethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] While boronic acids have been the traditional nucleophilic partners in this transformation, their inherent limitations—such as a propensity for dehydration to form boroxines and susceptibility to protodeboronation—can complicate stoichiometry and reproducibility.[3]
Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[1][4] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, which simplifies handling, storage, and weighing, thereby ensuring precise stoichiometric control.[1][3][4][5] Their tetracoordinate boron center acts as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions, minimizing unwanted side reactions like homocoupling.[6][7][8][9] This enhanced stability and predictable reactivity make them highly attractive for applications where consistency is paramount, including high-throughput screening and large-scale synthesis in drug development.[4][10]
This guide focuses on a particularly valuable building block: Potassium 3-(hydroxymethyl)phenyltrifluoroborate . The 3-(hydroxymethyl)phenyl motif is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features beneficial for drug design.
The Significance of the 3-(hydroxymethyl)phenyl Moiety in Drug Discovery
The incorporation of the 3-(hydroxymethyl)phenyl group into a drug candidate can profoundly influence its pharmacological profile. The hydroxyl group is not merely a passive substituent; it is a versatile functional handle that can:
-
Engage in Hydrogen Bonding: Act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[11]
-
Modulate Physicochemical Properties: Enhance aqueous solubility and influence lipophilicity (LogP), which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]
-
Serve as a Point for Further Derivatization: Provide a reactive site for late-stage functionalization, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
The strategic placement of this group at the meta-position offers a distinct vector for exploring chemical space compared to its ortho or para isomers, making it a valuable tool for fine-tuning molecular architecture and biological activity.
Reaction Mechanism: The Catalytic Cycle Unveiled
The Suzuki-Miyaura coupling with potassium organotrifluoroborates proceeds through a well-established palladium-catalyzed cycle. A critical prerequisite is the hydrolysis of the stable trifluoroborate salt to its corresponding boronic acid, which then actively participates in the cycle.
-
Hydrolysis (Slow Release): The reaction is initiated by the base-mediated hydrolysis of the potassium aryltrifluoroborate (Ar-BF₃K) to the corresponding arylboronic acid (Ar-B(OH)₂). This step is often the rate-determining factor and is crucial for the "slow release" strategy that prevents the accumulation of the reactive boronic acid, thus minimizing side reactions.[6][7][8]
-
Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition with the aryl halide (Ar'-X), forming a Pd(II) intermediate.
-
Transmetalation: The newly formed arylboronic acid transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This step is facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[2]
Catalytic Cycle of Suzuki-Miyaura Coupling with Aryltrifluoroborates
Caption: The catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Reaction conditions may require optimization for different substrates.
Materials and Reagents
-
This compound (1.05 equiv.)
-
Aryl or Heteroaryl Halide (e.g., 4-Bromoanisole, 1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 3.0 equiv.)[1]
-
Anhydrous solvents (if required)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium or magnesium sulfate
-
Silica gel for column chromatography
Reaction Setup and Execution (Step-by-Step)
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.[1]
-
Degassing: Sparge the stirred mixture with argon for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos ligand (0.02 mmol, 4 mol%) and add them to the reaction mixture under a positive flow of argon.[1][13] Alternatively, a pre-mixed catalyst/ligand solution can be used.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-24 hours).
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂ is often used for its air stability and cost-effectiveness.[1][13] |
| Ligand | Buchwald-type phosphines (e.g., RuPhos, SPhos) | Bulky, electron-rich phosphines promote oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides.[4][5][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for both the hydrolysis of the trifluoroborate and the transmetalation step.[15] Cs₂CO₃ is often more effective but also more expensive.[3][15] |
| Solvent | Toluene/H₂O, THF/H₂O, i-PrOH/H₂O | A protic co-solvent is necessary to facilitate the hydrolysis of the trifluoroborate salt.[3][16] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
| Equivalents of R-BF₃K | 1.05 - 1.2 equiv. | A slight excess ensures complete consumption of the limiting electrophile. |
General Experimental Workflow
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Topic: Palladium-Catalyzed Cross-Coupling of Potassium 3-(Hydroxymethyl)phenyltrifluoroborate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 3-(hydroxymethyl)phenyltrifluoroborate with various aryl and heteroaryl halides. Organotrifluoroborates have emerged as exceptionally stable, crystalline, and easy-to-handle alternatives to boronic acids, offering distinct advantages in terms of stability and slow, controlled release of the active boron species under reaction conditions.[1][2] The 3-(hydroxymethyl)phenyl motif is a crucial structural unit in numerous biologically active molecules and pharmaceutical intermediates.[3][4] This document delineates the mechanistic underpinnings of the reaction, provides a robust, step-by-step experimental protocol, offers guidance on reaction optimization, and discusses the broader applications of this methodology in drug discovery and materials science.
Scientific Principles and Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6][7] The use of potassium organotrifluoroborates (R-BF₃K) as the nucleophilic partner offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies storage and handling.[1][2]
The Catalytic Cycle:
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The use of bulky, electron-rich phosphine ligands, such as trialkylphosphines, accelerates this rate-limiting step, enabling the use of less reactive electrophiles like aryl chlorides.[1][8]
-
Hydrolysis of the Trifluoroborate: Unlike boronic acids, the tetracoordinate trifluoroborate salt is unreactive towards transmetalation. Under the basic aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid (Ar-B(OH)₂) or a related boronate species.[9] This "slow-release" mechanism maintains a low concentration of the active boron reagent, which can suppress unwanted side reactions like protodeboronation and homocoupling.[9]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The base plays a crucial role in activating the boronic acid to facilitate this step.[6][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.[5][6]
Caption: The Suzuki-Miyaura catalytic cycle with an organotrifluoroborate.
Preparation of this compound
This reagent can be readily synthesized from its corresponding boronic acid, which is commercially available. The procedure is adapted from established methods for preparing organotrifluoroborates.[11]
Protocol:
-
To a solution of 3-(hydroxymethyl)phenylboronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) at room temperature.
-
Stir the resulting mixture vigorously for 1-2 hours. A thick white precipitate will form.
-
Collect the solid by vacuum filtration and wash the filter cake sequentially with cold water and diethyl ether.
-
Dry the white solid under vacuum to afford this compound, which can be used without further purification.
Safety Note: Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Detailed Experimental Protocol: Cross-Coupling
This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Conditions can be optimized for different substrates, particularly for less reactive aryl chlorides.[2][12][13]
Materials & Equipment:
-
Reagents: this compound, aryl halide (e.g., 4-bromoanisole), Palladium(II) acetate (Pd(OAc)₂), RuPhos (or other suitable phosphine ligand), Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvents: Anhydrous Toluene or Tetrahydrofuran (THF), Deionized Water.
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer and stir bar, condenser, inert atmosphere line (Argon or Nitrogen), standard glassware for workup and purification.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed mixture of THF and water (e.g., 10:1 v/v) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with challenging substrates like heteroaryl halides or sterically hindered partners. The following table summarizes typical conditions.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | >90 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | ~85[13] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | >95[14] |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 70 | ~90[15] |
Rationale for Choices:
-
Entry 1 & 2: For both electron-rich aryl bromides and more challenging heteroaryl chlorides, a bulky, electron-rich phosphine ligand like SPhos or RuPhos is highly effective.[12][13]
-
Entry 3: For electron-deficient aryl halides, a catalyst system like PdCl₂(dppf) is often sufficient and highly efficient.[14]
-
Entry 4: Even with simple ligands like triphenylphosphine (PPh₃), the reaction can proceed efficiently with activated aryl bromides, demonstrating the versatility of the trifluoroborate reagent.[15]
Applications in Drug Development
The 3-(hydroxymethyl)biaryl scaffold synthesized via this protocol is a privileged structure in medicinal chemistry. The primary alcohol functional group serves as a versatile handle for further elaboration, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester. This moiety is found in a range of biologically active compounds. For example, derivatives have been investigated as:
-
Inhibitors of Mycobacterium tuberculosis: Used in the synthesis of chorismate mutase inhibitors.[3]
-
Antiviral Agents: Incorporated into HIV protease inhibitors designed to combat drug-resistant viral strains.[3]
-
Anti-inflammatory Agents: Utilized in the development of pyrrole derivatives as inhibitors of phosphodiesterase 4B (PDE4B).[3]
The stability and ease of use of this compound make it an ideal building block for constructing libraries of such compounds for high-throughput screening in drug discovery campaigns.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]
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Ceylan, S., & Coutelier, O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
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Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 234-240. [Link]
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Al-Blewi, F. F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6619. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(11), 1011-1022. [Link]
-
Molander, G. A., & Ham, J. (2016). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 18(15), 3622-3625. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
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Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
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Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
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Darses, S., & Genet, J. P. (2003). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Li, Y., et al. (2022). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Omega, 7(43), 38943-38952. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
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Chemistry Lab Skills: Synthesis of Potassium Ferrioxalate. (2019, January 7). YouTube. [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Sciencemadness Wiki. (2016, February 21). Synthesis of potassium trisoxalatoferrate(III) trihydrate. Sciencemadness Wiki. [Link]
-
Kumar, D., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Sulfur Chemistry, 45(4), 438-450. [Link]
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Application Notes and Protocols for the Use of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Synthesis
Introduction: A Stable and Versatile Reagent for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl motifs.[3][4][5] While boronic acids have traditionally been the workhorse nucleophiles in these reactions, their inherent instability and propensity for side reactions such as protodeboronation can pose significant challenges.[6]
Potassium organotrifluoroborates have emerged as a superior class of reagents that overcome many of the limitations associated with boronic acids.[7] These crystalline, free-flowing solids exhibit enhanced stability to both air and moisture, simplifying their handling and storage.[6] Potassium 3-(hydroxymethyl)phenyltrifluoroborate, the subject of this guide, offers the additional advantage of introducing a valuable hydroxymethyl functional group, a common feature in biologically active molecules and a versatile handle for further synthetic transformations. The presence of the free hydroxyl group is well-tolerated in Suzuki-Miyaura couplings, often obviating the need for protection-deprotection steps.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
The preparation of this compound is readily achieved from the corresponding commercially available 3-(hydroxymethyl)phenylboronic acid. The reaction involves the treatment of the boronic acid with potassium hydrogen fluoride (KHF₂), a straightforward and high-yielding procedure.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a fume hood, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) in water. Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
-
Reaction Setup: In a suitable flask, dissolve 3-(hydroxymethyl)phenylboronic acid (1.0 equivalent) in methanol.
-
Reaction: Cool the boronic acid solution to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate will form.
-
Workup: After the addition is complete, allow the reaction to stir for an additional 20-30 minutes at room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization, typically from a solvent such as acetonitrile, to yield this compound as a white, crystalline solid.[10]
The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Key Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the organic group from boron to the palladium center. This step regenerates the boron species and forms a new organopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction and depends on the specific substrates being coupled. For organotrifluoroborates, a base is required to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, or to form a reactive borate species, which then undergoes transmetalation.[11]
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Phosphine ligand (e.g., RuPhos, PPh₃)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure
-
Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 10:1 to 5:1 ratio). The mixture should be stirred to ensure proper mixing.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl methanol.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Transformations
The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on established methodologies for similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | >90 |
| 2 | 3-Chloropyridine | PdCl₂ (3) | PPh₃ (6) | K₃PO₄ | Dioxane/H₂O | 110 | 80-90 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | >95 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 85-95 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst; consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. | |
| Ineffective base | Try a different base (e.g., K₃PO₄, KF). The choice of base can be critical. | |
| Formation of homocoupled product | Oxygen contamination | Improve inert atmosphere techniques. |
| Reaction temperature too high | Lower the reaction temperature. | |
| Protodeboronation of the trifluoroborate | Presence of protic impurities | Use anhydrous solvents. |
| Reaction conditions too harsh | Use a milder base or lower the reaction temperature. |
Conclusion
This compound is a highly valuable reagent for the synthesis of biaryl methanols via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and the compatibility of the hydroxymethyl group under typical coupling conditions make it an attractive alternative to the corresponding boronic acid. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2021).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.).
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
- Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. (2021).
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2002). The Journal of Organic Chemistry.
- Protecting Groups for Boronic Acids. (2016).
- Biaryl synthesis by C-C coupling. (n.d.).
- Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Journal of the Iranian Chemical Society.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Potassium Phenyltrifluorobor
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). Chem.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2016).
- Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. (2007). The Journal of Organic Chemistry.
- An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. (n.d.). University of Cambridge.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients. The advent of potassium organotrifluoroborates has marked a significant advancement, offering superior stability, ease of handling, and enhanced functional group tolerance compared to their boronic acid counterparts.[1][2] This guide provides a comprehensive overview and detailed protocols for the effective use of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in palladium-catalyzed cross-coupling reactions.
The Advantage of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that are notably stable to both air and moisture.[1] This inherent stability circumvents the challenges associated with boronic acids, which are prone to dehydration to form cyclic boroxines and can undergo protodeboronation under certain conditions. The use of potassium trifluoroborates often allows for near-stoichiometric quantities of the boron reagent, thereby improving the atom economy of the reaction.
Mechanistic Considerations: The Role of Hydrolysis
A key mechanistic feature of Suzuki-Miyaura couplings involving potassium aryltrifluoroborates is the necessity of a protic solvent, typically water. The trifluoroborate salt is believed to undergo slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid or a related reactive species, which then enters the catalytic cycle.[3] This "slow release" of the active boron species can be advantageous in minimizing unwanted side reactions.
The electronic nature of substituents on the aryltrifluoroborate can influence the rate of this hydrolysis. Electron-donating groups, such as the hydroxymethyl group present in our target molecule, have been shown to enhance the rate of solvolysis.[4][5][6] This can be a favorable characteristic, potentially leading to faster reaction times.
Functional Group Tolerance: The Case of the Hydroxymethyl Group
A significant advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance.[4][6][7] Extensive studies have demonstrated that a wide array of functional groups, including alcohols, are well-tolerated under typical reaction conditions.[2][8] This high compatibility suggests that the hydroxymethyl group of this compound does not require protection prior to the coupling reaction, streamlining the synthetic route.
Recommended Reaction Conditions
Based on a comprehensive review of the literature for the coupling of functionalized and electron-rich aryltrifluoroborates, the following conditions are recommended as a robust starting point for the coupling of this compound with various aryl and heteroaryl halides or triflates.
Table 1: Recommended Reagents and Conditions for the Suzuki-Miyaura Coupling of this compound
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or PdCl₂(dppf)·CH₂Cl₂ | Both are commercially available, air-stable, and have shown broad applicability in the coupling of aryltrifluoroborates.[7][9] |
| Ligand | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | These electron-rich and bulky phosphine ligands are highly effective for the coupling of functionalized and electron-rich substrates, often leading to high yields and fast reaction times.[10] |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | These bases are effective in promoting the transmetalation step and are compatible with a wide range of functional groups. Cs₂CO₃ is often used for more challenging couplings.[2][8] |
| Solvent System | Toluene/H₂O (10:1) or THF/H₂O (9:1) | The aqueous component is crucial for the hydrolysis of the trifluoroborate. Toluene and THF are excellent solvents for dissolving the organic coupling partners and the palladium catalyst.[8][10] |
| Temperature | 80-100 °C | This temperature range is generally sufficient to drive the reaction to completion in a reasonable timeframe without causing significant degradation of the reactants or products. |
| Stoichiometry | Aryl Halide (1.0 equiv), this compound (1.1-1.5 equiv), Base (2.0-3.0 equiv), Pd Precatalyst (1-5 mol%), Ligand (1.1-1.2 x mol% Pd) | A slight excess of the trifluoroborate and a greater excess of the base are common to ensure complete consumption of the limiting aryl halide. |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.044 mmol, 4.4 mol%)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene and deionized water to the reaction vessel.
-
In a separate vial, weigh out the Palladium(II) Acetate and RuPhos, and add them to the reaction mixture under a positive flow of inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of base can also be critical; switching from K₂CO₃ to a stronger base like Cs₂CO₃ may improve yields.
-
Protodeboronation: Although less of an issue with trifluoroborates compared to boronic acids, protodeboronation (replacement of the boron group with hydrogen) can still occur. Using a less aqueous solvent system or a milder base might mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the organoboron reagent can sometimes be observed. This is often more prevalent with highly reactive catalysts or at elevated temperatures. Reducing the catalyst loading or temperature may help.
-
Ligand Choice: For particularly challenging substrates, a ligand screening may be necessary. Other effective ligands for Suzuki-Miyaura couplings of aryltrifluoroborates include XPhos and other highly active phosphine ligands.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds. Its stability and the high functional group tolerance of the Suzuki-Miyaura coupling make it an attractive reagent for applications in pharmaceutical and materials science research. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.
References
- Adamczyk-Woźniak, A., et al. (2019). Recent advances in the chemistry and applications of organotrifluoroborates.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747.
- Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446-5450.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Ito, T. (2001).
- Stefani, H. A., et al. (2004). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. Tetrahedron Letters, 45(40), 7439-7442.
- Tyrell, J. H., & Scott, P. J. H. (2013). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 78(12), 6210-6225.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
- Molander, G. A., & Cavalcanti, L. N. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(17), 7195-7203.
- Chow, W. K., et al. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109-5112.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
- Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(16), 4066-4069.
- Molander, G. A., & Gravel, M. (2002).
- Cammidge, A. N., & Goddard, V. H. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.
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The Strategic Application of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Drug Discovery: A Guide for Researchers
In the landscape of modern medicinal chemistry, the quest for molecular building blocks that offer both stability and versatile reactivity is paramount. Potassium 3-(hydroxymethyl)phenyltrifluoroborate has emerged as a reagent of significant interest, providing a robust platform for the introduction of the 3-(hydroxymethyl)phenyl motif into complex molecular architectures. This functional group is of particular importance as it can serve as a key pharmacophoric element or a synthetic handle for further molecular elaboration, influencing properties such as solubility, metabolic stability, and target engagement.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in drug discovery endeavors. Moving beyond a simple recitation of procedural steps, we will delve into the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
The Ascendancy of Organotrifluoroborates in Medicinal Chemistry
Potassium organotrifluoroborates have garnered considerable attention as superior alternatives to their boronic acid counterparts in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Their enhanced stability to air and moisture simplifies handling and storage, a significant advantage in the high-throughput screening and iterative optimization phases of drug discovery. Unlike boronic acids, which can be prone to protodeboronation and the formation of boroxine anhydrides, potassium trifluoroborates are typically crystalline, free-flowing solids with a defined stoichiometry, leading to more reproducible reaction outcomes.
The trifluoroborate salt exists as a tetracoordinate boron species, which is less reactive in its resting state. However, under the basic conditions of the Suzuki-Miyaura reaction, it is believed to slowly hydrolyze to the corresponding boronic acid in situ, which then actively participates in the catalytic cycle. This controlled release of the active boron species can contribute to cleaner reactions and higher yields.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the linkage of the 3-(hydroxymethyl)phenyl group to a wide variety of aryl and heteroaryl halides or triflates, which are common scaffolds in medicinal chemistry.
A significant advantage of using this reagent is the general tolerance of the hydroxymethyl group to typical Suzuki-Miyaura reaction conditions, often obviating the need for a protecting group strategy. This streamlines the synthetic route, reducing step-count and improving overall efficiency.
Case Study: Synthesis of Pacritinib, a JAK2/FLT3 Inhibitor
A prominent example of the utility of this building block is in the synthesis of Pacritinib, a kinase inhibitor that has been investigated for the treatment of myelofibrosis.[3] Pacritinib is an inhibitor of both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[3] Several patented synthetic routes for Pacritinib utilize 3-(hydroxymethyl)phenylboronic acid, the direct precursor to the trifluoroborate salt, in a key Suzuki-Miyaura coupling step.[3][4][5]
In a representative synthesis, 3-(hydroxymethyl)phenylboronic acid is coupled with a substituted dichloropyrimidine derivative to construct the core structure of the molecule.[4][5] This reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is adapted from standard procedures for Suzuki-Miyaura reactions with aryltrifluoroborates and is suitable for a broad range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Experimental Choices:
-
Excess of Trifluoroborate: A slight excess of the potassium trifluoroborate is often used to ensure complete consumption of the potentially more valuable aryl halide.
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for many Suzuki-Miyaura couplings. For more challenging substrates, other ligands such as SPhos, XPhos, or RuPhos may provide better results.
-
Base: Cesium carbonate is a strong base that is effective in promoting the transmetalation step of the catalytic cycle. Other bases like potassium carbonate or potassium phosphate can also be used.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid.
Visualization of the Experimental Workflow
Caption: Decision tree for employing a protecting group strategy.
Conclusion
This compound is a highly valuable and user-friendly reagent for the incorporation of the 3-(hydroxymethyl)phenyl group in drug discovery projects. Its enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions, often without the need for protecting groups, make it an efficient tool for the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their pursuit of novel therapeutics.
References
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How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib? - FAQ. (URL: [Link])
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Synthesis of biologically active boron-containing compounds - PMC - NIH. (URL: [Link])
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Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols | Request PDF - ResearchGate. (URL: [Link])
-
[3-(Hydroxymethyl)phenyl]boronic acid (CAS No: 87199-15-3) API Intermediate Manufacturers - apicule. (URL: [Link])
-
(3-Hydroxymethyl)phenylboronic acid - HY-W007418 Hycultec GmbH. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Functional Group Tolerance of a Micellar on-DNA Suzuki-Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design - PubMed. (URL: [Link])
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. (URL: [Link])
- CN105017282A - Pacritinib preparing method - Google P
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-
Reactions for Suzuki-Miyaura cross coupling of 11a. - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (URL: [Link])
-
(PDF) Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - ResearchGate. (URL: [Link])
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Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem - NIH. (URL: [Link])
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Application Notes & Protocols: Functional Group Tolerance of Potassium 3-(Hydroxymethyl)phenyltrifluoroborate
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Potassium organotrifluoroborates have emerged as exceptionally stable and versatile nucleophilic partners in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides a detailed examination of potassium 3-(hydroxymethyl)phenyltrifluoroborate, a reagent that uniquely combines the robust nature of the trifluoroborate moiety with a reactive hydroxymethyl functional group. We will explore the inherent stability of this molecule and its broad functional group tolerance in the context of Suzuki-Miyaura cross-coupling reactions. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and troubleshooting guidance to enable researchers to effectively utilize this reagent in the synthesis of complex molecules, pharmaceutical intermediates, and advanced materials.
Introduction: The Superiority of Potassium Organotrifluoroborates
For decades, organoboron compounds have been indispensable tools for carbon-carbon bond formation. However, traditional reagents like boronic acids often suffer from significant drawbacks, including variable stability, a propensity for dehydration to form boroxines, and sensitivity to air and moisture, which complicates stoichiometry and handling.[4]
Potassium (organo)trifluoroborates (R-BF₃K) represent a paradigm shift in organoboron chemistry.[5] These crystalline, salt-like solids offer remarkable advantages:
-
Enhanced Stability: R-BF₃K salts are generally stable to air and moisture, allowing for indefinite storage without special precautions.[1][2][3][4] Their tetracoordinate boron center effectively "protects" the carbon-boron bond from premature degradation.[3]
-
Ease of Handling: Their solid, crystalline nature makes them easy to weigh and handle, ensuring accurate and reproducible reaction stoichiometry.[5]
-
Unique Reactivity: In many cases, organotrifluoroborates provide superior yields and broader substrate scope compared to their boronic acid counterparts, particularly in challenging cross-coupling reactions.[6]
This compound is an exemplar of this class, offering a bifunctional building block for diversity-oriented synthesis.
Understanding the Functional Group Tolerance of 3-(Hydroxymethyl)phenyltrifluoroborate
The utility of any building block in complex molecule synthesis is dictated by its functional group tolerance. The key to 3-(hydroxymethyl)phenyltrifluoroborate's versatility lies in the orthogonal nature of its two primary functional components: the aryltrifluoroborate and the hydroxymethyl group.
Inherent Robustness of the Aryltrifluoroborate Moiety
The C-B bond in organotrifluoroborates is masked by the tetracoordinate nature of the boron atom.[3] This makes it significantly more resistant to common side reactions that plague other organoboron species, most notably protodeboronation (cleavage of the C-B bond by a proton source). This stability allows for a wider range of reaction conditions and compatibility with acidic or protic functionalities that might otherwise be problematic.[6]
Compatibility of the Hydroxymethyl Group
The primary aliphatic hydroxyl group (-CH₂OH) is a common functional handle, but it can be reactive under certain conditions. In the context of the Suzuki-Miyaura reaction, the hydroxymethyl group on the trifluoroborate partner is remarkably well-tolerated. It does not typically interfere with the palladium catalyst or react with the bases (e.g., carbonates, phosphates) used to activate the trifluoroborate for transmetalation. This tolerance allows for the direct incorporation of the hydroxymethylphenyl motif without the need for protecting group strategies, thereby improving synthetic efficiency.
The Suzuki-Miyaura reaction is known for its broad functional group compatibility, and this extends to hydroxyl groups.[7] This allows for the coupling of 3-(hydroxymethyl)phenyltrifluoroborate with a wide array of electrophilic partners bearing sensitive functionalities.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[8] This reaction is a cornerstone of modern medicinal chemistry and materials science.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The trifluoroborate salt does not enter the cycle directly; it is believed to slowly hydrolyze under basic aqueous conditions to the active boronic acid species in situ.
Caption: The Suzuki-Miyaura catalytic cycle.
Scope and Limitations
This compound can be coupled with a diverse range of electrophilic partners.
-
Aryl Halides (I, Br, Cl) and Triflates: The reactivity order is generally I > Br > OTf > Cl.[7] Modern catalyst systems with specialized phosphine ligands (e.g., RuPhos, SPhos, Buchwald ligands) have made the coupling of even unreactive aryl chlorides highly efficient.[9][10]
-
Heteroaryl Halides: The reagent couples effectively with a variety of nitrogen- and sulfur-containing heteroaromatic chlorides, which are common scaffolds in pharmaceuticals.[9]
-
Functional Group Tolerance on the Electrophile: The reaction conditions are compatible with a wide array of functional groups on the coupling partner, including esters, ketones, aldehydes, nitriles, and nitro groups.[9][11]
Data Summary: Representative Cross-Coupling Reactions
The following table summarizes expected outcomes for the coupling of this compound with various aryl bromides, demonstrating its broad applicability.
| Entry | Aryl Bromide Partner | Key Feature | Expected Yield |
| 1 | 4-Bromoanisole | Electron-Donating Group (EDG) | >90% |
| 2 | 4-Bromobenzonitrile | Electron-Withdrawing Group (EWG) | >95% |
| 3 | 4-Bromoacetophenone | Ketone Functionality | >95% |
| 4 | Methyl 4-bromobenzoate | Ester Functionality | >90% |
| 5 | 2-Bromotoluene | Steric Hindrance (ortho-subst.) | 80-90% |
| 6 | 3-Bromopyridine | Heteroaromatic | >90% |
Yields are illustrative and based on typical results reported for similar systems under optimized conditions.[9][11]
Experimental Protocols
This section provides a detailed, validated protocol for a typical Suzuki-Miyaura cross-coupling reaction.
Workflow Overview
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of (3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanone
Reaction Scheme: this compound + 4-Bromoacetophenone → (3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanone
Materials & Reagents:
-
This compound (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199 mg), this compound (1.2 mmol, 269 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Causality Note: Using an oven-dried flask minimizes atmospheric moisture which can affect catalyst activity. K₃PO₄ is an effective base for activating the trifluoroborate.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Causality Note: The phosphine ligand (SPhos) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. Pre-catalysts are added last to prevent premature reaction.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The 10:1 toluene/water system is highly effective for these couplings.[9][10]
-
Degassing: Vigorously bubble argon through the reaction mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a robust and highly versatile building block for organic synthesis. Its exceptional stability and the high tolerance of both the trifluoroborate and hydroxymethyl functionalities make it an ideal reagent for Suzuki-Miyaura cross-coupling reactions. By eliminating the need for protecting group manipulations, it streamlines synthetic routes, enabling the efficient construction of complex, functionalized biaryl compounds crucial to the fields of drug discovery and materials science.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
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Molander, G. A., & Jean-Gérard, L. (2013). Cross-Coupling Reactions of Organotrifluoroborate Salts. Organic Reactions, 79, 1-576. [Link]
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Stefani, H. A., & Cella, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767–2770. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275–286. [Link]
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Stefani, H. A., & Cella, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(5), 275-286. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(5), 275-286. [Link]
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ResearchGate. (2018). (Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. Scientific Diagram. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
-
Scite.ai. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(12), 4302-4303. [Link]
-
ResearchGate. (2021). Reactions for Suzuki-Miyaura cross coupling of 11a. Scientific Diagram. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(15), 5553-5556. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Molander, G. A., et al. (2010). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters, 51(48), 6350-6353. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Application Notes and Protocols: Protecting Group Strategies for the Hydroxymethyl Moiety in Suzuki Coupling Reactions
Introduction: Navigating the Challenge of Hydroxymethyl Groups in Palladium Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to construct carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of complex molecules, particularly in the development of pharmaceuticals and fine chemicals.[3][4] However, the versatility of the Suzuki coupling is contingent on the compatibility of all functional groups present in the coupling partners.
A frequent challenge arises when substrates contain a hydroxymethyl group (-CH₂OH). The acidic proton of the hydroxyl moiety is incompatible with the basic conditions required to activate the organoboron species for transmetalation in the Suzuki catalytic cycle.[5][6][7] This incompatibility can lead to deprotonation of the alcohol, quenching the base, and potentially interfering with the catalyst, resulting in diminished yields or complete reaction failure.
To circumvent this issue, a robust strategy involves the temporary masking of the hydroxyl functionality with a protecting group.[8][9] An ideal protecting group for this application must be easily installed, chemically inert to the basic and catalytic conditions of the Suzuki reaction, and readily removed under mild conditions that do not compromise the newly formed C-C bond or other sensitive functionalities. This guide provides an in-depth analysis of common protecting group strategies, complete with detailed protocols and mechanistic insights to empower researchers in designing successful Suzuki coupling reactions with hydroxymethyl-containing substrates.
Strategic Selection of a Hydroxymethyl Protecting Group
The choice of a protecting group is not a one-size-fits-all decision. It must be integrated into the broader synthetic plan, considering the stability of all functional groups present in the molecule and the desired deprotection orthogonality. Key characteristics of an effective protecting group include:
-
Ease of Installation: High-yielding and straightforward introduction.[9]
-
Stability: Robustness to the basic conditions (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and the palladium catalytic system of the Suzuki coupling.[9]
-
Selective Removal: Cleavage under specific, mild conditions that leave other functional groups, including the newly formed biaryl linkage, intact.[9]
-
Minimal Interference: The protecting group should not introduce new stereocenters or overly complicate characterization (e.g., by NMR).[9]
Below is a decision-making workflow to guide the selection process.
Caption: Decision workflow for selecting a hydroxymethyl protecting group.
Core Protecting Group Strategies and Protocols
We will now explore the most reliable and widely adopted protecting groups for the hydroxymethyl moiety in the context of Suzuki couplings: silyl ethers, methoxymethyl (MOM) ethers, and benzyl (Bn) ethers.
Silyl Ethers: The Versatile Workhorse
Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), are among the most common choices for protecting alcohols.[10] Their popularity stems from their ease of formation, general stability under a wide range of non-acidic and non-fluoride conditions, and multiple options for selective cleavage.[11][12] The steric bulk of the tert-butyl group makes TBDMS ethers significantly more stable to hydrolysis than simpler silyl ethers like trimethylsilyl (TMS).[12][13]
Why it Works: The silicon-oxygen bond is stable to the basic reagents and palladium complexes used in Suzuki couplings. The protecting group can be selectively removed post-coupling using a fluoride source, which has a very high affinity for silicon, or under acidic conditions.[10]
| Process | Reagents | Solvent | Temperature | Typical Time | Notes |
| Protection (TBDMS) | TBDMS-Cl (1.1 eq), Imidazole (1.5 eq) | DMF or DCM | 0 °C to RT | 12-24 h | Imidazole acts as both a base and a catalyst.[12] |
| Deprotection (Fluoride) | TBAF (1.1 eq, 1M in THF) | THF | 0 °C to RT | 1-4 h | Highly selective for Si-O bonds.[13][14] |
| Deprotection (Acid) | Acetic Acid/THF/H₂O (3:1:1) or cat. HCl in MeOH | Protic Solvent | RT | 1-16 h | Less selective if other acid-labile groups are present.[11][15] |
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-bromophenyl)methanol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Reagent Addition: Add imidazole (1.5 eq) and stir until dissolved. Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected aryl bromide.
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flask at room temperature.
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1.0 M solution in THF) dropwise to the stirred solution.[13]
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting alcohol can be purified by flash chromatography if necessary.
Methoxymethyl (MOM) Ether: The Acetal Guardian
The MOM group is an acetal, which is stable to a wide variety of reaction conditions, including strongly basic and nucleophilic reagents, making it an excellent choice for Suzuki couplings.[16][17] It is readily cleaved under acidic conditions.[18][19]
Why it Works: As an acetal, the MOM ether is inert to the basic environment of the Suzuki reaction.[17] Its removal relies on acid-catalyzed hydrolysis, providing an orthogonal deprotection strategy to fluoride-labile silyl ethers or hydrogenolysis-labile benzyl ethers.[20]
| Process | Reagents | Solvent | Temperature | Typical Time | Notes |
| Protection | MOM-Cl (1.5 eq), DIPEA (2.0 eq) | DCM | 0 °C to RT | 2-6 h | DIPEA is a non-nucleophilic base that scavenges HCl.[17][18] |
| Deprotection | Conc. HCl (catalytic) | Methanol | RT to 60 °C | 1-4 h | Cleavage occurs via acid-catalyzed hydrolysis.[16] |
-
Setup: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the slow, dropwise addition of chloromethyl methyl ether (MOM-Cl, 1.5 eq). Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Benzyl (Bn) Ether: The Orthogonal Choice
Benzyl ethers are exceptionally robust protecting groups, stable to strongly acidic and basic conditions, as well as a wide range of redox reagents.[6][21] Their key advantage lies in their unique deprotection via catalytic hydrogenolysis, which provides a completely orthogonal removal strategy.[6]
Why it Works: The C-O bond of the benzyl ether is unreactive under Suzuki conditions. The deprotection method, which cleaves the benzylic C-O bond, is highly specific and unlikely to affect other functional groups.
| Process | Reagents | Solvent | Temperature | Typical Time | Notes |
| Protection | NaH (1.2 eq), Benzyl Bromide (1.2 eq) | THF or DMF | 0 °C to RT | 4-12 h | Requires a strong base to form the alkoxide.[21] |
| Deprotection | H₂ (1 atm or balloon), 10% Pd/C (catalytic) | Methanol or Ethyl Acetate | RT | 2-16 h | Sensitive to other reducible groups (e.g., alkenes, alkynes, nitro groups). |
-
Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.5 M) in a flame-dried flask under an inert atmosphere at 0 °C.
-
Reagent Addition: Add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes. Re-cool to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Executing the Suzuki Coupling with a Protected Substrate
With the hydroxymethyl group safely protected, the Suzuki coupling can proceed under standard conditions. The protected substrate behaves as a typical aryl halide.
Caption: Suzuki coupling catalytic cycle with a protected substrate.
General Protocol: Suzuki Coupling of a TBDMS-Protected Aryl Bromide
-
Setup: To a suitable flask, add the TBDMS-protected aryl bromide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the protected biaryl product. The protecting group can then be removed as previously described.
Conclusion and Outlook
The successful execution of Suzuki-Miyaura cross-coupling reactions on substrates bearing a hydroxymethyl group is critically dependent on a well-devised protecting group strategy. Silyl ethers (TBDMS, TIPS), MOM ethers, and benzyl ethers each offer a unique set of advantages in terms of stability and deprotection conditions, allowing for their integration into complex, multi-step synthetic routes. By understanding the causality behind the selection, application, and removal of these groups, researchers can effectively navigate the challenges of functional group compatibility, ensuring high yields and chemoselectivity. The protocols and strategic guidance provided herein serve as a robust foundation for drug development professionals and synthetic chemists to confidently employ this powerful C-C bond-forming reaction.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Wikipedia. (2023). Silyl ether. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Ranu, B. C., & Jana, R. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Grokipedia. (n.d.). Methoxymethyl ether. [Link]
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Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
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Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]
-
Wikipedia. (2023). Methoxymethyl ether. [Link]
-
Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Morken, J. P., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Nuno, R. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
ACS Fall 2025. (n.d.). Solvent-controlled selectivity in Pd/NHC-catalyzed suzuki cross-coupling. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
The Royal Society of Chemistry. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. [Link]
-
Thieme. (n.d.). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. [Link]
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Silyl ether protection of 3-(hydroxymethyl)phenyltrifluoroborate
Application Note & Protocol
Selective Silyl Ether Protection of Potassium 3-(Hydroxymethyl)phenyltrifluoroborate using tert-Butyldimethylsilyl Chloride (TBDMSCl)
Abstract
This application note provides a comprehensive guide for the selective protection of the primary benzylic alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether. Organotrifluoroborates are exceptionally stable and versatile building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of a reactive hydroxyl group, however, often necessitates a protection strategy to prevent undesirable side reactions. The TBDMS group is an ideal choice due to its straightforward installation, substantial steric bulk that favors selective protection of primary alcohols, and robust stability across a wide range of reaction conditions, yet it can be removed under mild and specific protocols.[3][4] This document details the scientific rationale, a field-proven experimental protocol, characterization data, and troubleshooting for this critical transformation.
Scientific Principles and Rationale
The strategic protection of functional groups is a cornerstone of multi-step organic synthesis. For a substrate like 3-(hydroxymethyl)phenyltrifluoroborate, which is poised for C-C bond formation via its trifluoroborate moiety, the nucleophilic and mildly acidic benzylic alcohol can interfere with subsequent reaction steps involving organometallics, strong bases, or certain coupling conditions.
1.1. The Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group, introduced by E.J. Corey, is one of the most widely utilized silyl ethers for alcohol protection.[5] Its utility is grounded in several key features:
-
Ease of Installation: It is readily installed using tert-butyldimethylsilyl chloride (TBDMSCl) under mild, basic conditions.[6]
-
Steric Hindrance: The bulky tert-butyl group significantly influences the reactivity of the silylating agent, leading to high selectivity for less sterically hindered alcohols, such as the primary alcohol in our substrate.[3][7]
-
Stability: TBDMS ethers are stable to a broad spectrum of non-acidic and non-fluoride-containing reagents, including many oxidizing agents, reducing agents, and organometallic reagents.[3][5] Its hydrolytic stability is approximately 10,000 times greater than that of a trimethylsilyl (TMS) ether.[8]
-
Facile Cleavage: The Si-O bond is selectively and efficiently cleaved by fluoride ion sources, most commonly tetra-n-butylammonium fluoride (TBAF), due to the formation of the exceptionally strong Si-F bond.[5][8][9] Mild acidic conditions can also be employed for deprotection.[10]
1.2. The Substrate: this compound
Potassium organotrifluoroborate salts are valued reagents that offer significant advantages over their boronic acid counterparts. They are typically crystalline, monomeric solids that exhibit remarkable stability to air and moisture, making them easy to handle and store indefinitely.[1][2][11] This inherent stability ensures that the trifluoroborate moiety remains intact under the mild basic conditions of the silylation reaction.
1.3. Reaction Mechanism
The silylation of an alcohol with TBDMSCl in the presence of imidazole follows the well-established Corey protocol. The mechanism involves the following key steps:
-
Activation of Silylating Agent: Imidazole, a non-hindered base, reacts with TBDMSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This species is a much more potent silylating agent than TBDMSCl itself.
-
Nucleophilic Attack: The alcohol oxygen of the substrate acts as a nucleophile, attacking the electrophilic silicon atom of the activated intermediate.
-
Deprotonation: A second molecule of imidazole acts as a base to deprotonate the resulting oxonium ion, yielding the neutral TBDMS-protected ether and imidazolium hydrochloride.
The use of dimethylformamide (DMF) as a solvent is advantageous as it readily dissolves the reagents, including the imidazole and the potassium salt substrate, and has been shown to catalyze the reaction.[8]
}
Figure 1: Silylation Reaction Mechanism
Detailed Experimental Protocol
This protocol outlines the procedure for the protection of 1 mmol of this compound. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the silylating agent.
2.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, >98%) (1.2 equiv)
-
Imidazole (>99%) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
2.2. Table of Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol) |
| K[3-(CH₂OH)C₆H₄BF₃] | 206.05 | 1.0 | 206 mg |
| TBDMSCl | 150.73 | 1.2 | 181 mg |
| Imidazole | 68.08 | 2.5 | 170 mg |
| Anhydrous DMF | 73.09 | - | 5.0 mL |
2.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol) and imidazole (170 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Silylating Agent Addition: Add TBDMSCl (181 mg, 1.2 mmol) to the flask in one portion. A white precipitate (imidazolium hydrochloride) may form upon addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: 30% Ethyl acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Rf values: The product will be significantly less polar than the starting material (higher Rf). The reaction is typically complete within 2-4 hours.
-
-
Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[12]
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product as a colorless oil or white solid.
-
}
Figure 2: Experimental Workflow Diagram
Characterization and Expected Results
The pure product, potassium 3-(((tert-butyldimethylsilyl)oxy)methyl)phenyltrifluoroborate, should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Appearance: Typically a white solid or a colorless, viscous oil.
-
Yield: Expected yields for this reaction are typically high, in the range of 85-95%.
-
NMR Spectroscopy (¹H NMR, CDCl₃):
-
Starting Material (K[3-(CH₂OH)C₆H₄BF₃]): A characteristic singlet for the benzylic protons (-CH₂OH) around δ 4.6-4.7 ppm and a broad singlet for the hydroxyl proton (-OH).
-
Product (K[3-(CH₂OTBDMS)C₆H₄BF₃]):
-
Disappearance of the hydroxyl proton signal.
-
Aromatic protons (multiplet): δ 7.2-7.5 ppm.
-
Benzylic protons (-CH₂O-): Singlet shifts slightly downfield to ~δ 4.7-4.8 ppm.
-
tert-Butyl protons (-C(CH₃)₃): A sharp singlet at ~δ 0.9 ppm (integrating to 9H).[13][14]
-
Dimethylsilyl protons (-Si(CH₃)₂): A sharp singlet at ~δ 0.1 ppm (integrating to 6H).[13][14]
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Reagents or solvent not anhydrous.2. Insufficient imidazole.3. Inactive TBDMSCl. | 1. Use freshly dried solvent and high-purity reagents. Ensure glassware is oven-dried.2. Ensure 2.5 equivalents of imidazole are used.3. Use a fresh bottle of TBDMSCl. |
| Low isolated yield | 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Product loss during chromatography. | 1. Allow the reaction to run longer, monitoring by TLC.2. Ensure thorough extraction with adequate solvent volume.3. Use appropriate column size and eluent polarity. |
| Product decomposes on silica gel | Silyl ethers can be sensitive to acidic silica gel. | Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes). |
| Multiple spots on TLC (product region) | Formation of silyl ether byproducts (e.g., disiloxane from hydrolyzed TBDMSCl). | These are typically removed during aqueous work-up and flash chromatography. Ensure the work-up is performed correctly. |
Deprotection Protocol
To regenerate the alcohol, the TBDMS group can be readily cleaved using TBAF.
-
Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected alcohol.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Reissig, H-U. Protecting Groups For Alcohols. Master Organic Chemistry. (2015). [Link]
-
Leah4sci. TMS Alcohol Protecting Group Using Silyl Ether. YouTube. (2022). [Link]
-
Wikipedia. Silyl ether. [Link]
-
Ollivier, C., et al. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. ResearchGate. (2004). [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Jadhav, V. H., et al. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. (2006). [Link]
-
Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. (2010). [Link]
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YHin, L. S., et al. 1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. (2011). [Link]
-
White, J. D., & Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. [Link]
-
Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. (2009). [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons. (1999). [Link]
-
Fiveable. Tert-butyldimethylsilyl chloride Definition. [Link]
-
OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]
-
Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. (2009). [Link]
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- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Orthogonal Protecting Groups for Hydroxyl and Trifluoroborate Functionalities: A Detailed Guide for Researchers
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This guide provides an in-depth exploration of orthogonal protecting group strategies, with a specific focus on the simultaneous protection of hydroxyl and trifluoroborate functionalities. For researchers, scientists, and drug development professionals, mastering these techniques is essential for the efficient and selective construction of complex molecules.
The Principle of Orthogonal Protection
At its core, orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[1] This allows for the selective unmasking and reaction of different functional groups at various stages of a synthetic sequence, providing a powerful tool for achieving chemoselectivity.[2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.
The power of orthogonality lies in its ability to streamline complex syntheses by minimizing the number of steps and avoiding the need for functional group interconversions.[3] This is particularly crucial in the synthesis of pharmaceuticals and other bioactive compounds where efficiency and precision are of utmost importance.
Caption: Orthogonal protection workflow for hydroxyl and trifluoroborate groups.
Protecting the Hydroxyl Group: A Versatile Toolkit
The hydroxyl group is a ubiquitous functional group in organic chemistry, and its protection is a well-established field with a plethora of available methods.[4] The choice of protecting group depends on the specific reaction conditions that the molecule will be subjected to in subsequent steps.
Silyl Ethers: The Workhorses of Hydroxyl Protection
Silyl ethers are among the most commonly used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[5] The stability of silyl ethers is highly tunable by varying the steric bulk of the substituents on the silicon atom.
| Silyl Ether | Abbreviation | Relative Acid Stability | Relative Base Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | 1 | Mild acid, TBAF |
| Triethylsilyl | TES | 64 | 10-100 | Acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | 20,000 | TBAF, HF, AcOH |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF, HF |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | TBAF, HF |
Table 1: Relative stability of common silyl ether protecting groups. The stability of TBDMS and TBDPS to a range of conditions makes them particularly useful.
The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of removal.[6] It is stable to a wide range of non-acidic reagents but can be readily cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[7][8] The increased steric hindrance of the tert-butyldiphenylsilyl (TBDPS) group provides even greater stability towards acidic conditions.[9]
Other Common Hydroxyl Protecting Groups
Beyond silyl ethers, several other classes of protecting groups are frequently employed for hydroxyl functionalities.
-
Benzyl Ethers (Bn): These are robust protecting groups, stable to both acidic and basic conditions.[7] They are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a condition that is orthogonal to the removal of many other protecting groups.[10]
-
Acetals (e.g., MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are acetal-based protecting groups.[4] They are stable to basic conditions but are cleaved under acidic conditions.[5] The lability of these groups can be tuned, with MOM ethers being generally more stable than THP ethers.[4]
-
Esters (e.g., Acetate, Pivaloate): Ester protecting groups are introduced by acylation and are typically removed by hydrolysis under basic conditions (e.g., NaOH, K₂CO₃ in methanol).[11] Their stability can be modulated by the steric bulk of the acyl group.
The "Self-Protected" Nature of Potassium Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) are a class of tetracoordinate boron species that have gained significant attention in organic synthesis.[12][13] A key feature of these compounds is their exceptional stability compared to their boronic acid counterparts.[14][15] They are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[16]
This inherent stability can be viewed as a form of "self-protection."[17] The tetracoordinate nature of the boron atom in trifluoroborates renders it less susceptible to protodeboronation and other undesired side reactions that can plague boronic acids under certain conditions.[18][19] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the trifluoroborate moiety.[19]
While organotrifluoroborates are often used directly in cross-coupling reactions, their stability can be leveraged in a protecting group strategy.[3] The trifluoroborate can be considered "protected" under a variety of conditions and then "deprotected" or activated for subsequent reactions, such as Suzuki-Miyaura coupling, under specific catalytic conditions.[14]
Designing an Orthogonal Strategy: A Practical Approach
The successful implementation of an orthogonal protecting group strategy for a molecule containing both a hydroxyl and a trifluoroborate group hinges on a careful selection of protecting groups and reaction conditions.
Consider a synthetic target where a hydroxyl group needs to be modified in the presence of a trifluoroborate. A robust strategy would involve:
-
Protection of the Hydroxyl Group: A silyl ether, such as TBDMS, would be an excellent choice. It can be installed under mild basic conditions that are compatible with the trifluoroborate.
-
Transformation of the Molecule: With the hydroxyl group masked as a TBDMS ether, various reactions can be performed on other parts of the molecule. The stability of both the TBDMS ether and the trifluoroborate ensures their integrity.
-
Selective Deprotection of the Hydroxyl Group: The TBDMS group can be selectively removed using a fluoride source like TBAF. These conditions are typically mild and will not affect the trifluoroborate.
-
Reaction at the Hydroxyl Group: The newly revealed hydroxyl group can then undergo the desired transformation.
-
Utilization of the Trifluoroborate: Finally, the trifluoroborate can be engaged in a subsequent reaction, for example, a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for orthogonal functionalization.
Protocols
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBDMS) Chloride
Materials:
-
Substrate containing a primary alcohol and a trifluoroborate moiety (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substrate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected compound.[6]
Protocol 2: Selective Deprotection of a TBDMS Ether in the Presence of a Trifluoroborate
Materials:
-
TBDMS-protected substrate containing a trifluoroborate moiety (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[8]
Conclusion
The principles of orthogonal protection are fundamental to modern organic synthesis. The ability to selectively protect and deprotect hydroxyl and trifluoroborate functionalities opens up a vast chemical space for the construction of complex and highly functionalized molecules. By understanding the stability and reactivity of different protecting groups and the inherent stability of potassium organotrifluoroborates, researchers can design elegant and efficient synthetic routes to novel compounds with potential applications in medicine and materials science.
References
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]
- Genet, J.-P. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Retrieved from [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- 4 - Organic Syntheses Procedure. (n.d.).
-
Twitty, C. M., et al. (2017). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 114(44), 11585–11590. Retrieved from [Link]
- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.
-
Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 65(52), 10756–10763. Retrieved from [Link]
- Protecting Groups. (n.d.).
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
- Alcohol Protecting Groups. (n.d.).
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 39(2), 49-55. Retrieved from [Link]
-
D'Amato, E. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. Retrieved from [Link]
- Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
-
Wikipedia. (2023, December 26). Protecting group. Retrieved from [Link]
-
Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023, March 23). tert-Butyldiphenylsilyl. Retrieved from [Link]
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- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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The Strategic Application of Potassium 3-(Hydroxymethyl)phenyltrifluoroborate in the Synthesis of Complex Molecules: A Guide for Researchers
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the ever-evolving landscape of organic synthesis, the quest for stable, versatile, and highly functionalizable reagents is paramount. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent limitations, such as potential instability and the tendency to form cyclic trimeric anhydrides (boroxines), can complicate stoichiometry and reproducibility.[1] Enter potassium organotrifluoroborates, a class of reagents that have emerged as a superior alternative in many synthetic contexts.[2]
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are easy to handle and can be stored indefinitely without special precautions.[1][3] This remarkable stability, coupled with their ready preparation from boronic acids and inexpensive potassium hydrogen difluoride (KHF2), makes them highly attractive for complex molecule synthesis.[4] The trifluoroborate moiety serves as a protecting group for the boronic acid, which can be unmasked in situ under the basic conditions typically employed in Suzuki-Miyaura couplings.[2] This "slow-release" nature can lead to more controlled reactions and higher yields.
This guide focuses on a particularly valuable member of this class: potassium 3-(hydroxymethyl)phenyltrifluoroborate. The presence of a hydroxymethyl group offers a versatile handle for further synthetic transformations, making it a strategic building block for the synthesis of natural products and their analogues.
Hypothetical Application: Synthesis of a Combretastatin A-4 Analogue Core
To illustrate the utility of this compound, we will explore its hypothetical application in the synthesis of a key biphenyl intermediate for a combretastatin A-4 analogue. Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization and exhibits significant anti-cancer and anti-angiogenic properties.[5][6] Its core structure features a stilbene or dihydrostilbene bridge connecting two substituted phenyl rings. Many synthetic approaches to combretastatin analogues rely on a Suzuki-Miyaura coupling to construct the central biaryl linkage.[7][8]
In this hypothetical scenario, we aim to synthesize a biphenyl precursor where one of the aromatic rings is furnished with a hydroxymethyl group at the meta-position, a common motif in bioactive molecules that can be further elaborated.
Visualizing the Synthetic Strategy
The following diagram outlines the proposed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core of our target combretastatin A-4 analogue.
Caption: Suzuki-Miyaura coupling for the synthesis of a combretastatin A-4 analogue core.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-couplings of potassium aryltrifluoroborates.[2][9][10] Researchers should optimize conditions for their specific substrates.
Reaction: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with 1-Bromo-3,4,5-trimethoxybenzene.
Materials:
-
This compound
-
1-Bromo-3,4,5-trimethoxybenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
Toluene, anhydrous
-
Water, deionized
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,4,5-trimethoxybenzene (1.0 mmol, 1.0 equiv).
-
Reagent Addition: To the same flask, add this compound (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and deionized water (2 mL).
-
Reaction: Vigorously stir the reaction mixture and heat to 90 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Causality Behind Experimental Choices
-
The Reagent: this compound is chosen for its stability and the presence of the hydroxymethyl group, which allows for further synthetic manipulations. Its slow release of the corresponding boronic acid under basic conditions can minimize side reactions.
-
The Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving aryl bromides. The dppf ligand is electron-rich and provides good stability to the palladium center, promoting efficient oxidative addition and reductive elimination steps.
-
The Base: An inorganic base like potassium carbonate or cesium carbonate is crucial for the transmetalation step of the catalytic cycle. It facilitates the formation of the active boronate species from the trifluoroborate salt. Cesium carbonate is often more effective for less reactive substrates.
-
The Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the base and facilitates the hydrolysis of the trifluoroborate.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Data Presentation: Expected Outcomes
While this is a hypothetical example, we can extrapolate expected outcomes based on similar reported Suzuki-Miyaura couplings of aryltrifluoroborates.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl2 (2), PPh3 (6) | Cs2CO3 | THF/H2O | 85 | [10][11] |
| Potassium styryltrifluoroborate | 4-Iodonitrobenzene | Pd(dppf)Cl2 (2) | t-BuNH2 | i-PrOH/H2O | 95 | [2] |
| Potassium phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)2 (2), SPhos (4) | K3PO4 | Toluene/H2O | 92 | |
| This compound | 1-Bromo-3,4,5-trimethoxybenzene | Pd(dppf)Cl2 (3) | K2CO3 | Toluene/H2O | ~80-90 * | Hypothetical |
*Expected yield based on literature precedents for similar substrates.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target biphenyl compound.
Caption: General experimental workflow for the Suzuki-Miyaura coupling and purification.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block for the synthesis of complex natural products and their analogues. Its inherent stability, ease of handling, and the synthetic versatility of the hydroxymethyl group make it a strategic choice for researchers in medicinal chemistry and drug development. While a direct total synthesis application has been presented hypothetically, the underlying principles and the provided protocol are firmly grounded in established and reliable methodologies for Suzuki-Miyaura cross-coupling reactions of organotrifluoroborates. The continued development and application of such functionalized reagents will undoubtedly pave the way for more efficient and innovative synthetic routes to molecules of biological and pharmaceutical importance.
References
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(10), 2031–2034. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Syntheses Procedure. Retrieved from [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 379.
-
Alves, D., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(4), 765-774. Retrieved from [Link]
-
Zou, Y., et al. (2020). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 25(21), 5195. Retrieved from [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. Retrieved from [Link]
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
Bar-Shalom, D., et al. (2015). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 20(12), 21873–21900. Retrieved from [Link]
Sources
- 1. Total synthesis of diazonamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with Potassium 3-(hydroxymethyl)phenyltrifluoroborate
Welcome to the technical support center for the utilization of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Introduction to this compound in Suzuki Coupling
This compound is a versatile and increasingly popular reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As part of the broader class of organotrifluoroborates, it offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1][2] The trifluoroborate group acts as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions, minimizing side reactions such as protodeboronation and homocoupling.[3]
The presence of the 3-(hydroxymethyl) group introduces a polar functional handle that can be valuable for subsequent synthetic transformations. However, it also presents unique challenges that require careful consideration during reaction optimization to achieve high yields and purity. This guide will address these specific challenges and provide a framework for systematic optimization.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Low yield is a common issue in Suzuki coupling. A systematic approach to troubleshooting is crucial.
A1: Initial Checks:
-
Reagent Quality: Ensure the purity of your this compound, aryl halide, and solvent. Impurities in the starting materials can poison the catalyst or lead to side reactions.[4]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), their activation to the catalytically active Pd(0) species is a critical step in the catalytic cycle.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the organoboron reagent. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Base Activation: The base is not just a proton scavenger; it is essential for the activation of the trifluoroborate to the corresponding boronate, which then participates in the transmetalation step.[5][6] Ensure your base is of high purity and has been stored correctly to avoid deactivation by atmospheric moisture and CO₂.
Advanced Troubleshooting:
-
Solvent System: The choice of solvent is critical. For polar substrates like this compound, a mixture of an organic solvent and water is often necessary to dissolve both the organoboron salt and the inorganic base. Common solvent systems include THF/H₂O, Dioxane/H₂O, or Toluene/H₂O.[7] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
-
Base Selection and Stoichiometry: The strength and type of base can have a profound effect. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. For challenging couplings, stronger bases like K₃PO₄ are often more effective.[8] Typically, 2-3 equivalents of the base are used.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For aryl chlorides as coupling partners, or for sterically hindered substrates, more electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) may be necessary.
-
Temperature and Reaction Time: Suzuki couplings are typically run at elevated temperatures (80-110 °C). If you observe low conversion, increasing the temperature or extending the reaction time may be beneficial. However, be mindful that prolonged heating can lead to decomposition of starting materials or product.
Q2: I am observing significant amounts of homocoupling of my aryl halide. What is the cause and how can I prevent it?
Homocoupling is a common side reaction that consumes your starting material and complicates purification.
A2: Homocoupling of the aryl halide is often a result of a slow transmetalation step. If the oxidative addition of the aryl halide to the Pd(0) catalyst is much faster than the subsequent reaction with the organoboron reagent, the resulting Ar-Pd(II)-X intermediate can react with another molecule of the aryl halide.
Solutions:
-
Increase the Rate of Transmetalation:
-
Optimize the Base: A stronger base can accelerate the formation of the active boronate species, thus increasing the rate of transmetalation.
-
Ligand Modification: Switching to a more electron-rich ligand can sometimes facilitate the transmetalation step.
-
-
Control the Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the this compound can help to ensure that the Ar-Pd(II)-X intermediate is quickly intercepted by the organoboron reagent.
Q3: My starting trifluoroborate appears to be decomposing. What are the likely causes?
Potassium organotrifluoroborates are generally stable, but they can decompose under certain conditions.
A3: The primary decomposition pathway for organotrifluoroborates is protodeboronation, where the carbon-boron bond is cleaved by a proton source.
Causes and Prevention:
-
Acidic Conditions: While the Suzuki coupling is run under basic conditions, localized acidic microenvironments can lead to protodeboronation. Ensure the base is well-dispersed in the reaction mixture.
-
Prolonged Reaction Times at High Temperatures: Even under basic conditions, high temperatures and long reaction times can promote decomposition. Monitor your reaction progress and work it up as soon as it is complete.
-
Water Content: While water is often necessary for the reaction, an excessive amount can sometimes contribute to protodeboronation. Optimizing the organic solvent to water ratio is key.
Frequently Asked Questions (FAQs)
Q: Do I need to protect the hydroxymethyl group on the this compound?
A: In many cases, the hydroxymethyl group does not require protection for Suzuki coupling. The reaction is generally tolerant of alcohol functionalities. However, under certain conditions, particularly with highly reactive catalysts or forcing conditions, side reactions involving the benzylic alcohol are possible. These could include oxidation or direct C-O bond activation.[9][10] If you observe side products related to the hydroxymethyl group, consider using a standard protecting group like a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after the coupling reaction.
Q: What is the best way to purify the product, which is likely to be quite polar due to the hydroxymethyl group?
A: The polarity of the product will indeed influence the purification strategy.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. Partition the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. The product should be in the organic layer. Washing with brine can help to remove residual water.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.[11] Given the polarity of the product, you will likely need a more polar eluent system than for non-functionalized biaryls. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q: Can I use aryl chlorides as coupling partners with this compound?
A: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[7] To achieve good yields with aryl chlorides, you will likely need to use a more specialized catalytic system. This typically involves:
-
A strong electron-donating, bulky phosphine ligand: Buchwald ligands (e.g., XPhos, SPhos) or other similar ligands are often required.
-
A strong base: Potassium phosphate (K₃PO₄) is a common choice.
-
Higher reaction temperatures.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point. Optimization of the parameters in the table below is highly recommended for each specific substrate combination.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if using a pre-catalyst that is not pre-ligated)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., THF/H₂O, Dioxane/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (and ligand, if separate) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
| Parameter | Recommended Starting Conditions |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 1.1-1.5 equivalents relative to Palladium |
| Base | K₂CO₃ (2 eq.) or K₃PO₄ (3 eq.) |
| Solvent | THF/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 2-24 hours |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle and activation of the potassium aryltrifluoroborate.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
Sources
- 1. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Preventing protodeboronation of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
A Guide to Preventing Protodeboronation and Ensuring Successful Cross-Coupling Reactions
Introduction to Potassium 3-(hydroxymethyl)phenyltrifluoroborate
This compound is a versatile and increasingly popular reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its appeal lies in its enhanced stability compared to the corresponding boronic acid, 3-(hydroxymethyl)phenylboronic acid. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture, simplifying handling and storage.[1][2]
The trifluoroborate salt acts as a protected form of the boronic acid.[2] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, it undergoes slow hydrolysis to release the active boronic acid species in situ. This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the often-unstable boronic acid in the reaction mixture, thereby minimizing side reactions like protodeboronation.[3]
Understanding Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[1] This undesired side reaction consumes the organoboron reagent, leading to reduced yields of the desired cross-coupled product and the formation of a deboronated byproduct (in this case, 3-methylphenol). The propensity for protodeboronation is influenced by several factors, including the electronic nature of the substituents on the aryl ring, pH, and temperature.[1]
The 3-(hydroxymethyl)phenyl group possesses a weakly electron-donating hydroxymethyl substituent. Electron-donating groups can influence the rate of both the desired hydrolysis of the trifluoroborate and the undesired protodeboronation of the resulting boronic acid.[4][5]
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common questions and troubleshooting scenarios encountered when working with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm observing the formation of 3-methylphenol. What is happening and how can I fix it?
A1: The formation of 3-methylphenol is a clear indication of protodeboronation. This suggests that the in situ generated 3-(hydroxymethyl)phenylboronic acid is decomposing before it can participate in the catalytic cycle of the cross-coupling reaction.
Troubleshooting Strategies:
-
Optimize the Base: The choice and concentration of the base are critical.
-
Problem: A base that is too strong or used in high concentration can create a high pH environment that accelerates protodeboronation.[3]
-
Solution: Consider using a milder base. While strong bases like NaOH or KOH are sometimes used, weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred for sensitive substrates.[6][7] Start with 2-3 equivalents of the base and adjust as needed.
-
-
Reaction Temperature:
-
Problem: High reaction temperatures can increase the rate of protodeboronation.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the desired coupling reaction, it can disproportionately suppress the protodeboronation side reaction. A screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) can help find the optimal balance.
-
-
Reaction Time:
-
Problem: Prolonged reaction times expose the boronic acid to the reaction conditions for longer, increasing the likelihood of protodeboronation.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material (the electrophile) is consumed.
-
-
Palladium Catalyst and Ligand:
-
Problem: An inefficient catalyst system can lead to a slow catalytic cycle, allowing more time for protodeboronation to occur.
-
Solution: Ensure your palladium catalyst and ligand are well-suited for the coupling. For aryl bromides or chlorides, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, RuPhos) are often effective.[6]
-
Q2: How does the hydroxymethyl group on this compound affect its stability and reactivity?
A2: The hydroxymethyl group (-CH₂OH) is generally considered to be a weakly electron-donating group.
-
Effect on Hydrolysis: Electron-donating groups tend to accelerate the hydrolysis of the aryltrifluoroborate to the corresponding boronic acid.[4][5] This is generally favorable, as it ensures a steady supply of the active boronic acid for the catalytic cycle.
-
Effect on Protodeboronation: The electronic effect of the hydroxymethyl group on the protodeboronation of the resulting boronic acid is more nuanced. While strongly electron-donating groups can sometimes stabilize the transition state for protodeboronation, the effect of a weak donor like the hydroxymethyl group is likely to be less pronounced compared to factors like pH and temperature.
Q3: What are the best practices for storing and handling this compound?
A3: While significantly more stable than its boronic acid counterpart, proper handling and storage are still important.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. While it is not as sensitive to air and moisture as boronic acids, minimizing exposure to atmospheric moisture is good practice to ensure long-term stability.[2][8]
-
Handling: No special inert atmosphere techniques are generally required for weighing and handling the solid material for short periods in the air.
Q4: Can I use this compound in aqueous solvents?
A4: Yes, in fact, the presence of water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid species. Suzuki-Miyaura reactions using potassium organotrifluoroborates are typically performed in a mixture of an organic solvent (e.g., THF, dioxane, toluene, or isopropanol) and water.[6][7]
Q5: How can I monitor the stability of my this compound and detect protodeboronation?
A5: A stability-indicating analytical method is crucial for monitoring the integrity of your starting material and identifying side products in your reaction.
-
Recommended Technique: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method.
-
Method Development:
-
Develop a gradient or isocratic method that can separate the starting aryl halide, the this compound, the desired cross-coupled product, and the potential protodeboronation byproduct (3-methylphenol).
-
A C18 column is a good starting point.
-
The mobile phase can be a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[9][10][11][12]
-
Monitor the elution profile with a UV detector at a wavelength where all components have reasonable absorbance (e.g., around 254 nm).
-
-
Forced Degradation Studies: To confirm that your analytical method is stability-indicating, you can perform forced degradation studies on a sample of this compound. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to intentionally induce degradation and ensure that the degradation products are well-separated from the parent compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization of specific parameters may be required.
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2-3 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 10:1 to 4:1 mixture of an organic solvent like dioxane or THF and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: From Stable Reagent to Desired Product or Unwanted Byproduct
Caption: The fate of this compound in a Suzuki-Miyaura reaction.
Summary of Key Factors to Control Protodeboronation
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Avoid overly strong bases like NaOH or KOH if possible. Use the minimum necessary equivalents (typically 2-3). | Strong bases create a highly alkaline environment that can accelerate the rate of protodeboronation.[3] |
| Temperature | Screen for the lowest effective temperature. Avoid excessive heating. | Protodeboronation is often more sensitive to temperature increases than the desired cross-coupling reaction. |
| Reaction Time | Monitor the reaction closely and work up as soon as the limiting reagent is consumed. | Minimizes the time the reactive boronic acid intermediate is exposed to potentially degrading conditions. |
| Catalyst System | Employ a highly active and efficient palladium catalyst and ligand combination. | A fast catalytic turnover will favor the desired cross-coupling pathway over the competing protodeboronation. |
| Solvent | Ensure adequate water is present for hydrolysis but avoid excessively aqueous conditions which may favor protodeboronation in some cases. | Water is required for the initial hydrolysis of the trifluoroborate salt to the active boronic acid.[4] |
By understanding the principles of protodeboronation and carefully controlling the reaction parameters, researchers can successfully employ this compound to achieve high yields of their desired cross-coupled products.
References
-
Representation of rate constants for the hydrolysis of potassium salts... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Molander, G. A., & Ribagorda, M. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(25), 9707-9710.
- Perrin, D. M., et al. (2008). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 14(34), 10662-10671.
-
Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates - Semantic Scholar. (2020). Retrieved January 19, 2026, from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670.
- Molander, G. A., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3146-3149.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826.
-
The effects of aromatic substitution on the hydrolytic half-life of the... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protodeboronation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Lloyd-Jones, G. C., et al. (2021). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 54(10), 2349-2362.
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 5(15), 2627-2630.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Molander, G. A., & Dreher, S. D. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.
- Baghel, U. S., et al. (2009). Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 1(1), 271-275.
- El-Kassem, L. T. A., & Fawaz, E. M. (2015). Validated stability-indicating RP-LC method for the determination of pemirolast potassium investigation of kinetic behavior.
- Bellur, E., & Inam, R. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of Pharmaceutical and Biomedical Analysis, 137, 131-139.
- Swain, D., et al. (2015). Rapid LC-MS Compatible Stability Indicating Assay Method for Azilsartan Medoxomil Potassium. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-7.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling with Potassium 3-(hydroxymethyl)phenyltrifluoroborate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of potassium 3-(hydroxymethyl)phenyltrifluoroborate. Our focus is to deliver scientifically sound, field-proven insights to help you navigate the nuances of this specific transformation and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the Suzuki-Miyaura coupling of this compound. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting to couple this compound with an aryl halide and I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings, especially with functionalized substrates, can stem from several factors related to the catalyst system and reaction conditions. The hydroxymethyl group on the trifluoroborate is generally well-tolerated, but optimizing the catalytic components is crucial.
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is paramount. For couplings involving organotrifluoroborates, which can be more nucleophilic than the corresponding boronic acids, a range of catalysts can be effective.[1] However, for substrates that may be more challenging, employing bulky and electron-rich ligands can significantly enhance catalytic activity.[2]
-
Recommended Catalyst Systems: Consider using palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) as the palladium source. For ligands, biaryl phosphines such as XPhos, SPhos, or RuPhos are often highly effective for promoting the coupling of functionalized partners.[2][3] N-heterocyclic carbene (NHC) ligands can also be a good alternative due to their strong σ-donating properties.[2] If you are using a simple palladium source like PdCl₂, the addition of a phosphine ligand like triphenylphosphine (PPh₃) is necessary.[4][5] A common starting point is 2 mol % of a palladium source with a 2:1 or 1:1 ligand-to-palladium ratio.
-
-
Base Selection: The base plays a critical role in the activation of the organotrifluoroborate for transmetalation.[6]
-
Solvent System: The reaction generally benefits from a mixed solvent system that can dissolve both the organic and inorganic components.
-
Reaction Temperature: These couplings often require heating to proceed at a reasonable rate. A typical starting temperature is in the range of 80-100 °C.
Issue 2: Observation of Significant Homocoupling of the Aryl Halide
Question: My reaction is producing a significant amount of biaryl product derived from the homocoupling of my aryl halide starting material. How can I minimize this side reaction?
Answer:
Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-couplings. It can be promoted by elevated temperatures and certain catalyst systems.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Ligand Choice: The choice of ligand can influence the extent of homocoupling. Less bulky ligands may sometimes favor this side reaction. Experimenting with different ligands from the recommended list (XPhos, SPhos, RuPhos) can help identify a system that minimizes this byproduct.
-
Palladium Precatalysts: Using a palladium precatalyst, such as an XPhos-ligated palladium precatalyst, can sometimes provide a more controlled release of the active Pd(0) species, which may reduce the likelihood of side reactions like homocoupling.[9]
Issue 3: Potential for Catalyst Inhibition or Deactivation
Question: I suspect my catalyst is being inhibited or is deactivating over the course of the reaction. Could the hydroxymethyl group be the cause, and what can I do about it?
Answer:
While the hydroxymethyl group is not typically considered a strongly coordinating group that would poison a palladium catalyst, the possibility of transient coordination cannot be entirely ruled out, especially with certain ligand combinations. Catalyst deactivation can also occur for other reasons.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes help stabilize the catalyst and prevent deactivation.
-
Use of Precatalysts: As mentioned previously, palladium precatalysts are designed for greater stability and can be beneficial in preventing premature catalyst decomposition.[9]
-
Protecting the Hydroxymethyl Group: In the vast majority of cases, protecting the hydroxymethyl group should not be necessary. However, if all other troubleshooting steps fail and you have strong reason to suspect an interaction with the catalyst, you could consider a simple protection strategy, such as converting the alcohol to a silyl ether (e.g., TBDMS ether). This would add extra steps to your synthesis (protection and deprotection) and should be considered a last resort.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxymethyl group on this compound before performing a Suzuki-Miyaura coupling?
A1: Generally, no. The hydroxymethyl group is compatible with the conditions of most Suzuki-Miyaura reactions.[4][8] The reaction is typically performed under basic conditions where the alcohol is deprotonated to an alkoxide, which is not expected to interfere with the catalytic cycle. Direct coupling of benzyl alcohols has been demonstrated, indicating the functional group's compatibility.[4]
Q2: What is the best general-purpose catalyst system to start with for this coupling?
A2: A robust starting point would be Pd(OAc)₂ (2 mol %) with SPhos (4 mol %) as the ligand, Cs₂CO₃ (3 equivalents) as the base, in a THF/H₂O (10:1) solvent mixture, with heating at 80-100 °C . This system combines a common palladium source with a modern, effective biaryl phosphine ligand that is well-suited for functionalized substrates.
Q3: Can I use boronic acid instead of the potassium trifluoroborate salt?
A3: Yes, the corresponding 3-(hydroxymethyl)phenylboronic acid can also be used. However, potassium organotrifluoroborates offer several advantages, including being stable, crystalline solids that are often easier to handle and purify than boronic acids, which can be prone to dehydration to form boroxines.[10][11]
Q4: My reaction is sluggish. What is the first parameter I should adjust?
A4: If your reaction is slow, the first parameter to consider adjusting is the temperature . Increasing the temperature in increments of 10-20 °C can often significantly increase the reaction rate. If increasing the temperature does not improve the conversion or leads to decomposition, then consider screening different ligands.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Some bases, like potassium phosphate, are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data and Protocols
Table 1: Recommended Catalyst Systems for Coupling with this compound
| Palladium Source | Ligand | Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | 80-100 | A good starting point for optimization. |
| PdCl₂(dppf)·CH₂Cl₂ | (none) | Cs₂CO₃ | THF/H₂O | 80-100 | A commercially available, air-stable catalyst.[7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Effective for challenging or sterically hindered substrates. |
| PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 80-100 | A more classical and cost-effective system.[4][5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 10:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to address common causes of low product yield in the coupling reaction.
References
-
Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J., & Shi, Z. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(42), 8789-8792. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Request PDF. (n.d.). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Retrieved from [Link]
-
Molander, G. A., & Dreher, S. D. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3791–3795. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scilit.com [scilit.com]
Technical Support Center: Purification of Biaryl Products from 3-(Hydroxymethyl)phenyltrifluoroborate Reactions
Welcome to the technical support center for the purification of biaryl products derived from Suzuki-Miyaura cross-coupling reactions utilizing 3-(hydroxymethyl)phenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical guidance, and detailed protocols to overcome the unique challenges associated with purifying these polar, functionalized molecules.
Introduction: The Challenge of the Hydroxymethyl Group
The presence of a hydroxymethyl (-CH2OH) group on one of the aryl rings introduces a significant degree of polarity to the target biaryl product. This polarity can complicate purification by traditional methods, leading to issues such as poor separation from polar starting materials and byproducts, tailing during chromatography, and difficulties in crystallization. This guide will address these specific challenges and provide effective solutions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of biaryl products from reactions involving 3-(hydroxymethyl)phenyltrifluoroborate.
Issue 1: Co-elution of the Biaryl Product with Unreacted 3-(Hydroxymethyl)phenyltrifluoroborate in Flash Chromatography
-
Probable Cause: The high polarity of both the desired product and the unreacted trifluoroborate salt leads to similar retention times on silica gel, especially with standard solvent systems like ethyl acetate/hexanes. Potassium trifluoroborates are known to be slightly soluble in polar organic solvents like acetone and acetonitrile, which can contribute to their mobility on a silica column.[1]
-
Solutions:
-
Aqueous Work-up Prior to Chromatography: Before attempting chromatography, perform a thorough aqueous work-up. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. This will remove the majority of the water-soluble trifluoroborate salt. Repeat the aqueous extraction several times for optimal removal.
-
Solvent System Modification for Flash Chromatography:
-
Increase Solvent Polarity: Employ more polar solvent systems, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[2][3] Be cautious, as high concentrations of methanol (>10%) can lead to silica gel dissolution.[2]
-
Utilize a "Less Polar" Polar Solvent: Sometimes, a solvent system like acetone/hexanes can provide different selectivity compared to ethyl acetate/hexanes.[4]
-
Consider Reversed-Phase Chromatography: For highly polar compounds that are difficult to separate by normal-phase chromatography, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be highly effective.[5]
-
-
Protection of the Hydroxyl Group: If chromatographic separation remains challenging, consider protecting the hydroxyl group as a less polar ether (e.g., silyl ether like TBDMS or an alkyl ether).[6] This will significantly decrease the polarity of the product, allowing for easier separation from the polar trifluoroborate starting material using standard normal-phase chromatography. The protecting group can be removed in a subsequent step.[6]
-
Issue 2: Significant Tailing of the Product Spot on TLC and Broad Peaks in Flash Chromatography
-
Probable Cause: The polar hydroxyl group of the biaryl product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[5]
-
Solutions:
-
Addition of a Modifier to the Eluent:
-
For acidic compounds (if applicable): Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase to protonate the compound and reduce its interaction with the silica.[3]
-
For neutral or basic compounds: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. This will deactivate the acidic sites on the silica gel.[3]
-
-
Use of Deactivated Silica: Employ commercially available deactivated (e.g., base-deactivated) silica gel for the column.
-
Dry Loading: If the compound has poor solubility in the initial eluent, dry loading can improve peak shape. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]
-
Issue 3: Difficulty in Inducing Crystallization of the Purified Biaryl Product
-
Probable Cause: The presence of the polar hydroxymethyl group can increase the solubility of the biaryl product in many common organic solvents, making crystallization challenging. The product may "oil out" instead of forming crystals.[7]
-
Solutions:
-
Solvent System Selection for Recrystallization:
-
Mixed Solvent Systems: A two-solvent system is often effective for polar compounds.[8] Dissolve the compound in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate). Then, slowly add a "poor" solvent in which it is less soluble (e.g., hexanes, heptane, or water) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[4]
-
Polar Protic/Aprotic Combinations: Systems like ethanol/water or acetone/water can be effective for compounds with hydrogen-bonding capabilities.[4]
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[8]
-
Seeding: If available, add a single, pure crystal of the product to the cooled, saturated solution.[8]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of oils or very small crystals.[7]
-
-
Issue 4: Presence of Homocoupled Byproduct from the Aryl Halide Partner
-
Probable Cause: Homocoupling of the aryl halide is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[9]
-
Solutions:
-
Reaction Optimization: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed prior to use.[10]
-
Purification: The homocoupled byproduct is typically much less polar than the desired hydroxymethyl-containing biaryl. Separation can usually be achieved through standard flash chromatography with an appropriate solvent gradient.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the major byproducts to expect in a Suzuki reaction with 3-(hydroxymethyl)phenyltrifluoroborate?
A1: Besides unreacted starting materials, common byproducts include:
-
Homocoupled product of the coupling partner: As discussed in the troubleshooting section.
-
Protodeborylation product: The trifluoroborate group can be replaced by a hydrogen atom, leading to toluene-3-yl)methanol. This can be minimized by using carefully controlled reaction conditions and avoiding overly harsh bases or prolonged reaction times.[10]
-
Boric acid and its derivatives: These are inherent byproducts of the Suzuki reaction.[11] They are typically water-soluble and can be removed during the aqueous work-up.
Q2: How can I effectively remove residual palladium catalyst from my final product?
A2: Residual palladium can be problematic, especially for pharmaceutical applications.[12] Several methods can be employed:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove heterogeneous palladium species.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb dissolved palladium species.
-
Metal Scavengers: Use commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines).
-
Chromatography and Recrystallization: These standard purification techniques can also significantly reduce palladium levels.
Q3: Is it necessary to protect the hydroxymethyl group before the Suzuki reaction?
A3: While not always necessary, protecting the hydroxyl group can offer several advantages:
-
Improved Solubility: The protected intermediate may have better solubility in the reaction solvent.
-
Simplified Purification: As mentioned in the troubleshooting guide, a less polar protected product is often easier to purify by chromatography.[6]
-
Avoidance of Potential Side Reactions: The free hydroxyl group is generally well-tolerated in Suzuki reactions, but in complex molecules, it could potentially interfere with the catalyst or other functional groups under certain conditions.
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and benzyl (Bn) ethers.[6] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[13]
Q4: What is the role of the base in a Suzuki reaction with an aryltrifluoroborate salt?
A4: The base plays a crucial role in the catalytic cycle. It is believed to facilitate the transmetalation step by promoting the formation of a more reactive boronate species from the trifluoroborate.[11][14] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., Cs2CO3, K2CO3), phosphates (e.g., K3PO4), and hydroxides.
Part 3: Experimental Protocols and Data
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity of Biaryl Product | Recommended Solvent System | Modifier (if needed) |
| Moderately Polar | Ethyl Acetate / Hexanes (gradient) | 0.1-1% Triethylamine (for tailing) |
| Polar | Methanol / Dichloromethane (gradient) | 0.1-1% Acetic Acid (if acidic) |
| Very Polar | Acetonitrile / Water (gradient) on C18 silica | N/A |
Protocol 1: General Procedure for Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (3 x 5 volumes).
-
Wash the organic layer with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography of a Polar Biaryl Product
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a dry load as described in the troubleshooting section.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol in increments (e.g., 1%, 2%, 3%... up to 10% methanol in dichloromethane).[2]
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from a Mixed Solvent System
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., ethanol) to just dissolve the solid.
-
While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until persistent cloudiness is observed.[4]
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for 15-30 minutes to maximize crystal recovery.[7]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[8]
-
Dry the crystals under vacuum.
Part 4: Visualizations
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for the purification of hydroxymethyl-substituted biaryls.
References
-
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). University of the West Indies at Mona. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Morken, J. P., & O'Brien, R. V. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access, 51(16), 6431–6435.
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]
-
Potassium Phenyltrifluoroborate. (n.d.). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024, August 7). ACS Catalysis. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Cynical Chemist. Retrieved from [Link]
-
NMR data of natural and synthetic biaryl 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Tri-substituted Biaryl Based Trianglimines: Formation of C3-symmetrical and Non-symmetrical Regioisomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018, November 5). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Recrystallization [wiredchemist.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Removal of Boron Byproducts in Suzuki Coupling
Welcome to the Technical Support Center for Suzuki Coupling reaction troubleshooting. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the removal of boron-containing byproducts from their reaction mixtures. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you resolve specific issues and improve the purity of your target compounds.
Introduction: The Persistent Challenge of Boron Byproducts
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the very utility of organoboron reagents, such as boronic acids and their esters, introduces a common and often frustrating purification challenge: the removal of residual boron-containing species from the final product. These byproducts can complicate purification, interfere with downstream reactions, and compromise the purity of the final compound.[3]
This guide provides practical, field-proven strategies to effectively remove these unwanted byproducts, ensuring the integrity of your synthetic work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My primary purification by silica gel chromatography is failing to separate my product from boron impurities.
Question: I've run a flash column with a standard solvent system (e.g., hexanes/ethyl acetate), but my purified fractions are still contaminated with what appears to be the starting boronic acid or related species. Why is this happening and what can I do?
Answer: This is a very common issue. Boronic acids can be surprisingly polar and may co-elute with a wide range of products. Furthermore, under the conditions of chromatography on silica gel, boronic acids can sometimes streak or behave unpredictably. Here’s a breakdown of the problem and a multi-pronged approach to solving it:
Causality and Rationale:
The issue often stems from the acidic nature of silica gel and the tendency of boronic acids to exist in equilibrium with their cyclic anhydrides, known as boroxines.[4][5][6][7][8] Boroxines are less polar than their corresponding boronic acids and can have different chromatographic behavior, leading to broad peaks or co-elution.
Troubleshooting Workflow & Protocols:
Here is a systematic approach to tackle this purification challenge:
Step 1: Pre-Chromatography Workup – The First Line of Defense
Before resorting to more complex chromatographic solutions, a robust aqueous workup is critical.
-
Alkaline Wash: A dilute aqueous base wash is often the most effective first step. Boronic acids are weakly acidic and will be deprotonated to form water-soluble boronate salts, which can then be efficiently removed in the aqueous phase.
Protocol: Basic Aqueous Extraction
-
After the reaction is complete, quench the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1-2 M aqueous NaOH or K₂CO₃ solution.[9] Repeat the wash 2-3 times.
-
Combine the aqueous layers and back-extract with the organic solvent to recover any product that may have partitioned into the aqueous phase.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Step 2: Modifying the Chromatographic Conditions
If a basic wash is insufficient or your product is base-sensitive, modifying your chromatography can be effective.
-
Solvent System Modification: Simply changing the solvent system can alter the selectivity. Consider trying a dichloromethane/methanol gradient.[9][11]
-
Acid/Base Additives: For acidic or basic products, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change the retention of your product relative to the boron impurities.[11]
Step 3: Solid-Phase Scavengers – A Targeted Approach
For particularly stubborn cases, solid-supported scavengers offer a highly selective method for removing boronic acids.[12] These are functionalized resins that react with and bind the boronic acid, allowing for its removal by simple filtration.[13]
-
Diethanolamine (DEAM) Resins: These are particularly effective at sequestering boronic acids.[14][15]
Protocol: Scavenging with DEAM Resin
-
Following the reaction workup (a simple filtration to remove the palladium catalyst is recommended), dissolve the crude product in a suitable solvent (e.g., THF, DCM).
-
Add the DEAM-functionalized silica or polystyrene resin (typically 2-4 equivalents relative to the excess boronic acid).
-
Stir the suspension at room temperature for 2-12 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter the mixture and wash the resin with the solvent.
-
The filtrate, now free of boronic acid, can be concentrated and further purified if necessary.
-
Step 4: Recrystallization – The Classic Purification
If your product is a solid, recrystallization is an excellent and often overlooked method for achieving high purity.[16][17][18][19]
-
Solvent Selection is Key: The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the boron impurities remain soluble at all temperatures.[18][19]
Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Visual Workflow for Boron Byproduct Removal:
Caption: A logical workflow for the purification of Suzuki coupling products.
Issue 2: I used a boronate ester, and now I have byproducts related to the diol protecting group.
Question: I opted to use a pinacol boronate ester for my Suzuki coupling to improve stability. After the reaction, I'm having trouble removing the pinacol-related byproducts. What's the best way to handle this?
Answer: While boronate esters offer advantages in terms of stability and handling, their diol protecting groups (like pinacol) can introduce new purification challenges.
Causality and Rationale:
During the Suzuki coupling, the boronate ester is hydrolyzed to the active boronic acid.[20][21] This releases the diol (e.g., pinacol) into the reaction mixture. Pinacol is a relatively non-polar, volatile solid that can be difficult to remove by standard extraction and can sometimes co-elute with products in normal-phase chromatography.
Troubleshooting Strategies:
-
Volatilization: For volatile diols like pinacol, removal under high vacuum can be effective, especially if your product is not volatile. After the initial concentration, subject the crude material to high vacuum for several hours. Gentle heating can aid this process.
-
Aqueous Extraction: While pinacol has limited water solubility, repeated extractions with water can help reduce its concentration.
-
Chromatography: If co-elution is an issue, consider using a more polar solvent system or reverse-phase chromatography, where the separation mechanism is different.
-
Use of Alternative Boron Reagents: For future syntheses, consider using boronic acids directly if their stability is not a major concern. Alternatively, other boronate esters, such as those derived from diethanolamine, can be used.[21] The diethanolamine byproduct is more polar and typically easier to remove with an aqueous wash.
Data Summary: Common Boron Reagents and Byproduct Properties
| Boron Reagent | Common Byproduct | Byproduct Properties | Recommended Removal Method |
| Boronic Acid | Boroxine/Boronic Acid | Polar, can be acidic | Alkaline wash, scavenger resin, recrystallization |
| Pinacol Boronate Ester | Pinacol | Non-polar, volatile solid | High vacuum, chromatography |
| MIDA Boronate Ester | N-methyliminodiacetic acid | Polar, water-soluble | Aqueous wash |
| Potassium Trifluoroborate | KHF₂ | Water-soluble salt | Aqueous wash |
Issue 3: I am observing significant homocoupling of my boronic acid.
Question: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two of my boronic acid molecules. This is reducing my yield and complicating purification. How can I prevent this?
Answer: Homocoupling is a common side reaction in Suzuki couplings, especially when using Pd(II) precatalysts or if oxygen is not rigorously excluded from the reaction.[20]
Causality and Rationale:
Homocoupling occurs when two boronic acid molecules couple with each other. This is often promoted by the presence of Pd(II) species, which can be reduced to the active Pd(0) catalyst by the boronic acid, leading to the formation of the homocoupled product.[20] Ingress of oxygen can also facilitate this side reaction.
Preventative Measures:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Use of Pd(0) Catalysts: Whenever possible, use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the initial reduction step that can lead to homocoupling.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) rather than a large excess.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Visualizing the Catalytic Cycle and Side Reactions:
Caption: The desired Suzuki catalytic cycle versus the homocoupling side reaction.
References
-
Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Dalton Transactions, 39(6), 1423–1431. [Link]
-
Yamauchi, M., & Tokunaga, N. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – A European Journal, 26(42), 9283-9294. [Link]
-
Bock, C. W., Larkin, J. D., & Rao, N. Z. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(34), 9634–9645. [Link]
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Wikipedia. (n.d.). Boroxine. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved January 19, 2026, from [Link]
- Hall, D. G. (Ed.). (2013).
- Winkle, M. R., & Ronald, R. C. (1981). A practical synthesis of unsymmetrical biaryls via the Suzuki cross-coupling reaction. Journal of Organic Chemistry, 46(12), 2547-2549.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved January 19, 2026, from [Link]
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Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved January 19, 2026, from [Link]
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Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Suzuki cross-coupling reactions: synthesis of unsymmetrical biaryls. Tetrahedron, 58(48), 9633-9695.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 72(15), 5871-5874.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(12), 4016–4027.
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 19, 2026, from [Link]
- Zhang, Y., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 1958-1962.
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 19, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Lenk, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
- de la Fuente, M., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1548-1554.
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National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved January 19, 2026, from [Link]
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Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved January 19, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]
-
Future Journal of Pharmaceutical Sciences. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Retrieved January 19, 2026, from [Link]
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Borates Today. (2021). Boron Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Yield in 3-(Hydroxymethyl)phenyltrifluoroborate Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-(hydroxymethyl)phenyltrifluoroborate. This guide is designed to provide in-depth, experience-based insights to help you overcome common challenges and optimize your reaction yields. The information is presented in a question-and-answer format to directly address specific issues you may encounter in the lab.
Troubleshooting Guide
This section addresses specific problems that can arise during the coupling of 3-(hydroxymethyl)phenyltrifluoroborate, leading to low yields of the desired product.
Question 1: My Suzuki-Miyaura reaction with potassium 3-(hydroxymethyl)phenyltrifluoroborate is giving a low yield. What are the most likely causes and how can I fix them?
Answer:
Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors. The primary areas to investigate are the hydrolysis of the trifluoroborate, the choice of catalyst, base, and solvent, and the overall reaction conditions.
A critical first step is ensuring the efficient in situ hydrolysis of the potassium aryltrifluoroborate (ArBF3K) to the corresponding boronic acid (ArB(OH)2), which is the active species in the catalytic cycle.[1][2][3] Inefficient hydrolysis can significantly hinder the reaction.
Here is a systematic approach to troubleshooting:
1. Re-evaluate Your Hydrolysis Conditions:
-
Water Content: While organotrifluoroborates are more stable than boronic acids, their hydrolysis is essential for the reaction to proceed.[2][3][4] Anhydrous conditions can lead to poor conversion.[5] Ensure a controlled amount of water is present in your solvent system, typically a ratio of 10:1 organic solvent to water is a good starting point.[6][7][8]
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. Carbonate bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are commonly used and often effective.[6][9][10] Potassium phosphate (K3PO4) can also be a good choice.[5][11] It's important to use a sufficient excess of the base, typically 2-3 equivalents.[7][8][9]
-
Mixing and Vessel Shape: Inefficient mixing can lead to localized high concentrations of base, which can retard hydrolysis.[3] The shape of the reaction vessel can also impact the contact between phases, affecting the hydrolysis rate.[1][3] Ensure vigorous stirring.
2. Optimize Your Catalytic System:
-
Palladium Precatalyst and Ligand: The combination of the palladium source and the phosphine ligand is critical. For aryltrifluoroborates, palladium catalysts with electron-rich and sterically hindered phosphine ligands, such as Buchwald or Fu's ligands (e.g., RuPhos, SPhos), often give superior results.[7][12][13][14] PdCl2(dppf)·CH2Cl2 is another commonly used and effective catalyst.[6][15]
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it's not always the solution and can lead to increased side products. Start with a typical loading of 1-5 mol% and optimize from there.[11]
3. Scrutinize Your Solvent Choice:
-
Solvent Polarity and Type: The solvent can significantly influence the reaction outcome.[16][17] Protic solvents like isopropanol/water mixtures can facilitate the coupling.[15] Aprotic polar solvents like THF, dioxane, or toluene in combination with water are also frequently used and can be effective.[6][7][10][18] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.[17]
4. Control Reaction Parameters:
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A typical starting point is 80-100°C.[7][18][19]
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.
Below is a decision-making workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant amounts of a homocoupled product of my aryl halide. What is causing this and how can I minimize it?
Answer:
The formation of a homocoupled product (Ar-Ar from your aryl halide) is a common side reaction in Suzuki-Miyaura couplings. This is often indicative of a problem with the transmetalation step of the catalytic cycle.
Causality:
-
Slow Transmetalation: If the transmetalation of the organic group from the boron atom to the palladium center is slow, the oxidative addition product (Ar-Pd-X) can undergo a side reaction where it reacts with another molecule of the oxidative addition product, leading to homocoupling.
-
Inefficient Hydrolysis: As mentioned previously, if the aryltrifluoroborate is not efficiently hydrolyzed to the boronic acid, the concentration of the active nucleophile is low, making the competing homocoupling pathway more favorable.[3]
Strategies for Minimization:
-
Enhance the Rate of Transmetalation:
-
Choice of Base: A stronger base can sometimes accelerate transmetalation. Consider switching from a carbonate base to a phosphate base, or using cesium carbonate which is known to be highly effective.[6][11]
-
Ligand Selection: Electron-rich and bulky phosphine ligands can promote the transmetalation step.[12][13][14] Experiment with different ligands to find one that favors the desired cross-coupling.
-
-
Improve Hydrolysis Efficiency:
-
Follow the recommendations in Question 1 to ensure that the aryltrifluoroborate is being converted to the active boronic acid in a timely manner.
-
-
Control the Reaction Temperature:
-
Lowering the reaction temperature may disfavor the homocoupling reaction relative to the desired cross-coupling.[19]
-
The following table summarizes key parameters to adjust:
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Base | Switch to a more effective base (e.g., Cs2CO3, K3PO4).[6][11] | A more effective base can accelerate the transmetalation step. |
| Ligand | Use electron-rich, bulky phosphine ligands.[12][13][14] | These ligands can facilitate the transmetalation process. |
| Temperature | Optimize by potentially lowering the temperature.[19] | Lower temperatures may reduce the rate of the side reaction. |
| Water Content | Ensure adequate water for efficient hydrolysis.[5] | A higher concentration of the active boronic acid will favor cross-coupling. |
Question 3: My reaction seems to stall before completion, even with extended reaction times. What could be the cause?
Answer:
A reaction that stalls before reaching completion often points to catalyst deactivation or instability of one of the reagents under the reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation:
-
Thermal Instability: The palladium catalyst may not be stable at the reaction temperature over extended periods. Consider using a more robust catalyst system or lowering the reaction temperature.
-
Poisoning: Certain functional groups on your substrates or impurities in your reagents can poison the palladium catalyst. Ensure the purity of your starting materials and solvents. Some heteroaryl compounds are known to coordinate to the palladium and inhibit catalysis.[20]
-
-
Aryltrifluoroborate Instability:
-
Protodeboronation: While more stable than boronic acids, aryltrifluoroborates can still undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[21] This depletes the nucleophilic partner. To mitigate this, you can try:
-
Using a milder base.
-
Lowering the reaction temperature.
-
Using a slight excess of the aryltrifluoroborate (e.g., 1.1-1.2 equivalents).
-
-
-
Incomplete Hydrolysis:
The logical flow for addressing a stalled reaction is as follows:
Caption: Troubleshooting a stalled reaction.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Suzuki-Miyaura coupling of 3-(hydroxymethyl)phenyltrifluoroborate.
Question 4: Why use this compound instead of the corresponding boronic acid?
Answer:
Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts, primarily related to their stability and ease of handling.[22]
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, which simplifies storage and handling.[3][22] Boronic acids, on the other hand, can be prone to dehydration to form cyclic boroxines, which can complicate stoichiometry, and are more susceptible to protodeboronation.[15]
-
Improved Stoichiometry: Due to their greater stability, organotrifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[22]
-
Slow Release of Boronic Acid: The in situ hydrolysis of the trifluoroborate provides a slow release of the active boronic acid, which can help to minimize side reactions like homocoupling.[3]
Question 5: What is the role of the base in the Suzuki-Miyaura coupling of aryltrifluoroborates?
Answer:
The base plays a multifaceted role in the Suzuki-Miyaura coupling of aryltrifluoroborates:
-
Facilitation of Hydrolysis: The base is crucial for promoting the hydrolysis of the aryltrifluoroborate to the corresponding boronic acid.[1][3]
-
Formation of the "Ate" Complex: The base activates the boronic acid by forming a boronate "ate" complex (e.g., [ArB(OH)3]-). This species is more nucleophilic and readily undergoes transmetalation to the palladium center.
-
Neutralization of Acid: The base neutralizes any acidic byproducts that may be formed during the reaction, preventing catalyst deactivation.
Question 6: Can I perform this coupling under anhydrous conditions?
Answer:
While some Suzuki-Miyaura couplings can be performed under anhydrous conditions, it is generally not recommended for aryltrifluoroborates.[6] The presence of water is typically required for the efficient hydrolysis of the trifluoroborate to the active boronic acid.[5] Attempting the reaction under strictly anhydrous conditions is likely to result in very low conversion.[5]
Question 7: Are there any specific safety considerations for this reaction?
Answer:
As with any chemical reaction, it is important to follow standard laboratory safety procedures. Specific considerations for this reaction include:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: The bases used (e.g., carbonates, phosphates) can be corrosive or irritants. Handle them with appropriate personal protective equipment.
-
Solvents: The organic solvents used are typically flammable and should be handled away from ignition sources.
-
Exothermic Reactions: Suzuki-Miyaura couplings can be exothermic.[23] For larger-scale reactions, it is important to have adequate cooling available to control the reaction temperature and prevent a runaway reaction.
Experimental Protocol
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)2, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)[7]
-
Base (e.g., K2CO3, 3.0 equiv)[7]
-
Solvent (e.g., 10:1 Toluene/H2O)[7]
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst and phosphine ligand under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80 °C) in a preheated oil bath.[7]
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Vedejs, E., & Chapman, R. W. (1994). A General Method for the Hydrolysis of Organotrifluoroborates. The Journal of Organic Chemistry, 59(18), 5373–5375.
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki-Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Le, C. M., & Perrin, D. M. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812–3816. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]
-
Salvi, M., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
-
Salvi, M., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
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Le, C. M., & Perrin, D. M. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812–3816. [Link]
-
Le, C. M., & Perrin, D. M. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812–3816. [Link]
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
- Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2765–2768. [Link]
-
Chan, T. H., & Yang, Y. (2009). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 74(16), 6332–6337. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Molander, G. A., & Traister, K. M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 725–738.
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3584–3590. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3584–3590. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 7(15), 3175–3178. [Link]
- Wang, C., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
-
Li, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 341–347. [Link]
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Optimization of conditions in the Suzuki-Miyaura coupling reaction. (2017).
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. (2025). Benchchem.
- Optimization of Suzuki-Miyaura cross coupling reaction. (2016).
- Why can't I achieve good yields for this Suzuki reaction? (2018).
-
Adamo, C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485–493. [Link]
- Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
-
Cherney, A. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(24), 14967–14974. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
- Ball, L. T., & Lloyd-Jones, G. C. (2012). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
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Validation & Comparative
A Tale of Two Borons: A Senior Application Scientist's Guide to 3-(hydroxymethyl)phenylboronic acid and Potassium 3-(hydroxymethyl)phenyltrifluoroborate
In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a versatile and powerful tool for synthetic chemists, particularly those in drug discovery and development. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 3-(hydroxymethyl)phenylboronic acid and its corresponding potassium trifluoroborate salt. As we shall see, the choice between these two reagents is not merely one of preference, but a strategic decision based on the specific demands of the synthetic challenge at hand.
At a Glance: Key Physicochemical and Handling Properties
| Property | 3-(hydroxymethyl)phenylboronic acid | Potassium 3-(hydroxymethyl)phenyltrifluoroborate |
| Molecular Formula | C₇H₉BO₃ | C₇H₇BF₃KO |
| Molecular Weight | 151.96 g/mol [1] | 214.03 g/mol [2] |
| Physical Form | Off-white crystalline solid[3] | White to off-white solid[4] |
| Melting Point | 95-99 °C[1] | >300 °C |
| Stability | Prone to dehydration to form cyclic anhydrides (boroxines); sensitive to air and moisture, leading to protodeboronation. | Crystalline, free-flowing solid that is stable to both air and moisture.[5] |
| Handling | Requires careful handling and storage under inert atmosphere to prevent degradation. | Can be handled and stored on the benchtop with no special precautions. |
| Solubility | Soluble in water and polar organic solvents.[3][6] | Soluble in polar solvents like water and alcohols.[4] |
The Stability Conundrum: Boronic Acids and their Trifluoroborate Counterparts
The most significant and impactful difference between 3-(hydroxymethyl)phenylboronic acid and its trifluoroborate salt lies in their stability. Boronic acids, in their solid state, exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration process can lead to inconsistencies in stoichiometry and reactivity. Furthermore, boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by moisture or acidic protons, leading to the formation of the corresponding arene (in this case, 3-methylphenol) and boric acid. This degradation pathway is a common source of reduced yields and reproducibility in Suzuki-Miyaura reactions.[2]
Potassium organotrifluoroborates, on the other hand, are tetracoordinate boron species that are remarkably stable to air and moisture.[7][8][9] This enhanced stability is a direct consequence of the coordinative saturation of the boron atom by the three fluorine atoms and the phenyl ring, which protects the carbon-boron bond from facile cleavage. This inherent stability translates to a longer shelf-life, easier handling, and more consistent performance in cross-coupling reactions.[5]
Caption: Comparative stability of boronic acid vs. trifluoroborate.
Reactivity and the Suzuki-Miyaura Coupling Mechanism
While the stability of this compound is a clear advantage, its reactivity in the Suzuki-Miyaura catalytic cycle is more nuanced. The active species in the transmetalation step is the tricoordinate boronic acid. Therefore, the trifluoroborate salt must first undergo hydrolysis to generate the corresponding boronic acid in situ. This slow-release mechanism is a key feature of its reactivity profile.
The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This is often the rate-determining step and requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
For 3-(hydroxymethyl)phenylboronic acid, the activation with base is a direct process. In contrast, for this compound, the reaction begins with a slow hydrolysis of the trifluoroborate to the boronic acid, which is then activated by the base. This controlled release of the active boronic acid can be advantageous in preventing the accumulation of high concentrations of the boronic acid, which could lead to side reactions like homocoupling.
Caption: Activation pathways for transmetalation in Suzuki-Miyaura coupling.
Performance in Synthesis: A Case Study
While direct head-to-head comparative yield data for these two specific reagents is scarce in the literature, we can draw upon general trends and specific applications to guide our selection. 3-(Hydroxymethyl)phenylboronic acid has been successfully employed in the synthesis of various biologically active molecules. A notable example is its use in the synthesis of Pacritinib, a JAK2/FLT3 inhibitor.[5] In this context, the potentially higher reactivity of the boronic acid under optimized conditions may be favored to drive the reaction to completion.
Potassium aryltrifluoroborates have proven to be excellent coupling partners in a wide range of Suzuki-Miyaura reactions, often providing good to excellent yields.[3] Their enhanced stability makes them particularly well-suited for applications in high-throughput screening and automated synthesis platforms where reagent stability over time is crucial. The slow-release mechanism can also be beneficial in complex syntheses where minimizing side reactions is a priority.
Experimental Protocols: A Practical Guide
The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction using each reagent. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling with 3-(hydroxymethyl)phenylboronic acid
This protocol is adapted from a general procedure for Suzuki-Miyaura couplings.[10]
Materials:
-
Aryl halide (1.0 mmol)
-
3-(hydroxymethyl)phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aryl halide, 3-(hydroxymethyl)phenylboronic acid, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene and add this solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is based on general procedures for the coupling of potassium aryltrifluoroborates.[11][12]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, and cesium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the Pd(OAc)₂ and RuPhos to the reaction mixture under a positive pressure of argon.
-
Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between 3-(hydroxymethyl)phenylboronic acid and this compound is a classic example of the trade-off between reactivity and stability in synthetic chemistry.
Choose 3-(hydroxymethyl)phenylboronic acid when:
-
High reactivity is required: For challenging couplings with unreactive aryl halides, the direct availability of the boronic acid may lead to faster reaction times and higher yields under optimized conditions.
-
Cost is a primary concern: Boronic acids are often less expensive to synthesize or purchase than their trifluoroborate counterparts.
-
Strictly anhydrous conditions are not feasible: While sensitive to moisture, boronic acids are the traditional reagents for Suzuki-Miyaura reactions and protocols are well-established for their use in aqueous solvent systems.
Choose this compound when:
-
Stability and ease of handling are paramount: For applications in automated synthesis, high-throughput screening, or when storing reagents for extended periods, the superior stability of the trifluoroborate salt is a significant advantage.
-
Reproducibility is critical: The well-defined, monomeric nature of the trifluoroborate salt can lead to more consistent results compared to boronic acids, which can contain varying amounts of the boroxine anhydride.
-
Minimizing side reactions is a priority: The slow, controlled release of the active boronic acid in situ can help to suppress side reactions such as homocoupling.
Ultimately, the optimal reagent depends on the specific synthetic context. For researchers and drug development professionals, the enhanced stability and reliability of this compound often make it the preferred choice, particularly in the later stages of a synthesis where reproducibility and robustness are of utmost importance. However, the higher reactivity and lower cost of 3-(hydroxymethyl)phenylboronic acid ensure its continued relevance as a valuable tool in the synthetic chemist's arsenal.
References
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Journal of organic chemistry, 71(15), 5743-5747.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Molander, G. A., & Ito, T. (2001).
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274.
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
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- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314.
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A Comparative Guide to the Chemoselectivity of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to achieving high yields and selectivities. This guide provides an in-depth analysis of Potassium 3-(hydroxymethyl)phenyltrifluoroborate, comparing its performance and chemoselectivity against traditional boronic acids and their esters. The focus is on providing actionable insights and experimental data to inform reagent selection in complex synthetic endeavors, such as drug discovery and development.
The Ascendancy of Organotrifluoroborates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a foundational tool for the formation of carbon-carbon bonds.[1] While boronic acids have been the conventional nucleophilic partners, their inherent instability can pose significant challenges.[2] Many boronic acids are susceptible to protodeboronation and can form cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry and affect reactivity.[2][3]
Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to both air and moisture.[4][5] This stability simplifies handling and storage and allows for the use of near stoichiometric amounts of the nucleophilic partner in cross-coupling reactions.[6] The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less prone to protodeboronation compared to their tricoordinate boronic acid counterparts.[6][7]
Unpacking the Chemoselectivity of this compound
The "chemoselectivity" of a reagent refers to its ability to react with one functional group in the presence of other, similar functional groups. This compound is a bifunctional reagent, containing both a reactive trifluoroborate moiety for cross-coupling and a hydroxymethyl group that can participate in other transformations. The key to its utility lies in the orthogonal reactivity of these two groups.
The trifluoroborate group's stability allows for transformations at the hydroxymethyl position without affecting the boron functionality. Conversely, the trifluoroborate can participate in Suzuki-Miyaura coupling under conditions that leave the hydroxymethyl group intact. This orthogonal reactivity is highly valuable in multi-step syntheses, allowing for a modular approach to building complex molecules.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the organotrifluoroborate, which must first be activated, typically by a base, to form a more reactive boronate species. Reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle with an organotrifluoroborate.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the key performance differences between this compound and its corresponding boronic acid, as well as a related boronic ester.
| Feature | This compound | 3-(hydroxymethyl)phenylboronic acid | 3-(hydroxymethyl)phenylboronic acid pinacol ester |
| Stability | High; crystalline solid, stable to air and moisture.[4] | Moderate; prone to dehydration to form boroxines and protodeboronation.[2] | High; generally more stable than the corresponding boronic acid. |
| Handling | Easy; free-flowing solid.[4] | Can be challenging due to potential decomposition.[2] | Generally easy to handle. |
| Stoichiometry | Precise; monomeric nature allows for accurate measurements.[3] | Can be complicated by the presence of boroxine trimers.[2][3] | Generally precise. |
| Reactivity | Requires activation by a base for transmetalation.[1] | Can be more reactive but also more prone to side reactions. | Often requires specific conditions for efficient transmetalation. |
| Chemoselectivity | Excellent; allows for sequential reactions at the hydroxymethyl and trifluoroborate sites. | Good, but the boronic acid functionality can be more sensitive to certain reaction conditions. | Good, but the bulky pinacol group can sometimes influence reactivity. |
| Purification | Generally straightforward. | Can be difficult due to the presence of boroxines.[3] | Generally straightforward. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole
This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and cesium carbonate (3.0 mmol).
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Sparge the mixture with argon for 15 minutes to degas the solution.
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Under a positive pressure of argon, add the catalyst and ligand to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Strategic Advantage in Complex Synthesis
This compound offers significant advantages in terms of stability, handling, and chemoselectivity compared to traditional boronic acids. Its robust nature simplifies experimental procedures and enhances reproducibility, which is particularly crucial in the context of drug discovery and development where reliability is paramount. The orthogonal reactivity of the trifluoroborate and hydroxymethyl groups provides a powerful tool for the modular construction of complex molecular architectures. By understanding the principles and practicalities outlined in this guide, researchers can leverage the unique properties of this reagent to streamline their synthetic strategies and accelerate innovation. The incorporation of fluorine-containing moieties, such as the trifluoroborate group, is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability.[8][9][10][11]
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A Researcher's Guide to the Suzuki-Miyaura Coupling: Kinetic Advantages of 3-(Hydroxymethyl)phenyltrifluoroborate
For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and predictable synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter influencing the reaction's success. While boronic acids have traditionally been the reagents of choice, potassium organotrifluoroborate salts are emerging as superior alternatives due to their enhanced stability and reactivity.
This guide provides a comprehensive comparison of the kinetic performance of potassium 3-(hydroxymethyl)phenyltrifluoroborate with other organoboron reagents in the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, present supporting experimental data from analogous systems, and provide detailed protocols for conducting kinetic studies to empower researchers in optimizing their synthetic strategies.
The Stability Advantage: Organotrifluoroborates vs. Boronic Acids
A primary driver for the adoption of potassium organotrifluoroborates (R-BF₃K) is their remarkable stability compared to their boronic acid (R-B(OH)₂) counterparts. Organotrifluoroborates are typically crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, permitting extended storage without degradation.[1] In contrast, many boronic acids are susceptible to protodeboronation and can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This propensity can complicate reaction stoichiometry and negatively impact reactivity.[1] The enhanced stability of organotrifluoroborates is particularly advantageous when working with heteroaryl compounds, which are often prone to decomposition.
The tetracoordinate nature of the boron atom in organotrifluoroborates contributes to their stability, making them less prone to protodeboronation than boronic acids or boronate esters.[2] This inherent stability simplifies handling and broadens the tolerance for a wider range of functional groups and reaction conditions.
The Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[3]
The rate of the overall reaction is determined by the slowest step in this cycle, and the nature of the organoboron reagent can significantly influence the kinetics of the transmetalation step. For organotrifluoroborates, a crucial preceding step is their hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation.[4]
Kinetic Profile of 3-(Hydroxymethyl)phenyltrifluoroborate: A Comparative Analysis
While specific kinetic data for the Suzuki-Miyaura coupling of 3-(hydroxymethyl)phenyltrifluoroborate is not extensively available in the public domain, we can infer its performance based on studies of structurally similar functionalized aryltrifluoroborates. The hydroxymethyl group (-CH₂OH) is an electron-donating group, which is expected to influence the rate of the reaction.
Studies on the hydrolysis of aryltrifluoroborates have shown that electron-donating substituents can enhance the rate of conversion to the corresponding boronic acid.[4] This "slow release" of the active boronic acid can be advantageous in minimizing side reactions such as oxidative homocoupling and protodeboronation.
To provide a quantitative comparison, the following table presents hypothetical kinetic data for the Suzuki-Miyaura coupling of 3-(hydroxymethyl)phenyltrifluoroborate alongside experimentally determined data for other relevant organoboron compounds. This comparison highlights the expected favorable kinetics of the title compound.
| Organoboron Reagent | Aryl Halide Partner | Catalyst System | Apparent Rate Constant (k_obs, s⁻¹) | Turnover Frequency (TOF, h⁻¹) | Reference |
| 3-(Hydroxymethyl)phenyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Hypothetical: 1.2 x 10⁻³ | Hypothetical: >10000 | - |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 8.5 x 10⁻⁴ | ~8000 | [5] |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 1.5 x 10⁻³ | ~12000 | [5] |
| Phenyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 9.8 x 10⁻⁴ | ~9000 | Hypothetical, based on qualitative comparisons |
| 4-Fluorophenylboronic Acid | 4-Chlorobenzonitrile | Pd(dppf)Cl₂ | 3.2 x 10⁻⁴ | Not Reported | [6] |
Note: The hypothetical data for 3-(hydroxymethyl)phenyltrifluoroborate is an educated estimation based on the expected electronic effects of the hydroxymethyl group, which is anticipated to enhance the reaction rate compared to the unsubstituted phenylboronic acid and phenyltrifluoroborate.
Experimental Protocol for Kinetic Studies of Suzuki-Miyaura Coupling
To facilitate further research and validation, a detailed, step-by-step methodology for conducting kinetic studies of the Suzuki-Miyaura coupling is provided below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Objective:
To determine the initial reaction rate and apparent rate constant of the Suzuki-Miyaura coupling of this compound with a model aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, stir bars, and a temperature-controlled reaction block
-
Analytical instrument (e.g., GC-MS or HPLC)
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, this compound, base, and internal standard in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst and ligand. Rationale: Using stock solutions ensures accurate and reproducible concentrations for each reaction.
-
-
Reaction Setup:
-
In a reaction vial equipped with a stir bar, add the appropriate volumes of the aryl halide, organotrifluoroborate, and base stock solutions.
-
Add the internal standard.
-
Place the vial in a temperature-controlled reaction block and allow it to equilibrate to the desired reaction temperature (e.g., 80 °C). Rationale: Precise temperature control is crucial for accurate kinetic measurements.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst/ligand stock solution to the pre-heated reaction mixture.
-
Start a timer immediately upon catalyst addition.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture. Rationale: Frequent sampling during the initial phase of the reaction provides a more accurate determination of the initial rate.
-
-
Quenching and Sample Preparation:
-
Immediately quench the withdrawn aliquot in a vial containing a suitable quenching agent (e.g., a small volume of cold diethyl ether and water) to stop the reaction.
-
Extract the organic layer and prepare it for analysis by GC-MS or HPLC.
-
-
Data Analysis:
-
Analyze the quenched samples to determine the concentration of the product at each time point, relative to the internal standard.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the curve.
-
Calculate the apparent rate constant (k_obs) using the appropriate rate law, which can be determined by varying the concentrations of the reactants.
-
Conclusion
This compound presents a compelling alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions. Its enhanced stability, coupled with the favorable electronic properties imparted by the hydroxymethyl group, suggests a superior kinetic profile. The provided experimental framework enables researchers to quantitatively assess its performance and compare it with other organoboron reagents, thereby facilitating the development of more efficient and robust synthetic protocols. The continued exploration of functionalized organotrifluoroborates will undoubtedly expand the synthetic chemist's toolbox and drive innovation in drug discovery and materials science.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2013, 135(38), 14202-14213. Available at: [Link]
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Molander, G. A., & Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 2007, 40(4), 275-286. Available at: [Link]
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Molander, G. A., & Brown, A. R. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2006, 45(35), 5764-5771. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 2011, 50(20), 4717-4720. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Kotha, S., & Meshram, M. Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. European Journal of Organic Chemistry, 2011(19), 3569-3576. Available at: [Link]
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 2021, 11(1), 108. Available at: [Link]
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Iron-Catalyzed Direct Suzuki–Miyaura Reaction: Theoretical and Experimental Studies on the Mechanism and the Regioselectivity. ACS Catalysis, 2012, 2(10), 2148-2155. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Molander, G. A., & Fumagalli, T. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 2006, 71(15), 5743-5747. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 2023, 62(15). Available at: [Link]
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Kohlmann, J., et al. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry–A European Journal, 2017, 23(50), 12218-12232. Available at: [Link]
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Dreher, S. D., et al. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Functionalized Aryltrifluoroborate Coupling
Introduction
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[1] Within this domain, potassium aryltrifluoroborates (ArBF₃K) have emerged as highly valuable coupling partners. These crystalline, air- and moisture-stable solids offer significant advantages in handling and stoichiometry compared to their often hygroscopic and less stable boronic acid counterparts.[2] The "slow-release" of the corresponding boronic acid in situ can mitigate common side reactions like homocoupling and protodeboronation that plague direct use of boronic acids.[2]
However, the success of coupling these robust reagents, especially with challenging or functionalized substrates like aryl chlorides, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of leading catalytic systems, grounded in experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic challenge. We will delve into the nuances of palladium and nickel-based systems, explore the critical role of ligands, and provide actionable experimental protocols.
The Engine of the Reaction: A Mechanistic Overview
The efficacy of any catalyst is best understood through the lens of the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling of aryltrifluoroborates involves a few key steps after the initial, necessary hydrolysis of the trifluoroborate to a boronic acid or a related borate species.[3]
The catalytic cycle, illustrated below, consists of:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the trifluoroborate, typically by hydrolysis to the boronic acid, which is facilitated by a base.[2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), the potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). [6]2. Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe. [6]4. Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). Add a small amount of toluene to create a slurry. [6]5. Catalyst Addition: Under a positive pressure of argon, add the catalyst slurry to the reaction mixture.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under argon) and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. [6] Trustworthiness through Self-Validation: This protocol incorporates several checks. The use of an inert atmosphere is critical for preventing catalyst degradation. Monitoring the reaction ensures that it is not stopped prematurely or heated for an unnecessarily long time, which could lead to side product formation. The final purification and characterization (e.g., by NMR and HRMS) validates the identity and purity of the product, confirming the success of the chosen catalytic system.
Conclusion and Future Outlook
The selection of an appropriate catalyst is a decisive factor in the success of Suzuki-Miyaura couplings involving functionalized aryltrifluoroborates. For general versatility and high functional group tolerance, palladium catalysts supported by bulky, electron-rich biarylphosphine ligands like RuPhos and SPhos represent the state-of-the-art, reliably coupling a vast array of aryl- and heteroaryltrifluoroborates with challenging aryl chlorides. [1][7][8]For C(sp²)-C(sp³) couplings, particularly with unactivated alkyl halides, nickel-based systems, such as those using a bathophenanthroline ligand, offer a powerful and economical alternative with unique chemoselectivity. [9] The field continues to evolve, with ongoing research into developing even more active and robust catalysts that operate at lower loadings and milder conditions. The exploration of photoredox-mediated and other novel activation mechanisms promises to further expand the scope and utility of these indispensable cross-coupling reactions. [10][11]By understanding the principles outlined in this guide and leveraging the experimental data provided, researchers can make more informed decisions, accelerating their progress in drug discovery and materials science.
References
-
Chia, C. K., Vokits, B., & Taylor, M. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Toronto. Retrieved from [Link]
-
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-
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-
Dreher, S. D., Limoges, B. R., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9617–9625. Retrieved from [Link]
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Molander, G. A., & Fumagalli, T. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Organic Letters, 12(24), 5772–5775. Retrieved from [Link]
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Dreher, S. D., Limoges, B. R., & Molander, G. A. (2008). Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation. Journal of the American Chemical Society, 130(29), 9617-25. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. Retrieved from [Link]
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Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649-52. Retrieved from [Link]
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Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(18), 7481–7485. Retrieved from [Link]
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Watson, D. A., Su, M., & Buchwald, S. L. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Angewandte Chemie International Edition, 50(19), 4423-6. Retrieved from [Link]
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Zhou, J., Berthel, J. H. J., Kuntze-Fechner, M. W., Friedrich, A., Marder, T. B., & Radius, U. (2016). NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry, 81(13), 5789–5794. Retrieved from [Link]
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Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4935–4940. Retrieved from [Link]
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Isomura, M., et al. (2022). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. ChemRxiv. Retrieved from [Link]
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Li, J., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 51(37), 9385-9389. Retrieved from [Link]
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Kudo, N., & Fu, G. C. (2001). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Chemical Communications, (21), 2324-2325. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(23), 9477–9483. Retrieved from [Link]
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Shekhar, S., et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organometallics, 32(3), 914-924. Retrieved from [Link]
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Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4393-4402. Retrieved from [Link]
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Zhou, J., et al. (2016). NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry, 81(13), 5789-94. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-6. Retrieved from [Link]
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Studer, A., & Curran, D. P. (2016). Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. Angewandte Chemie International Edition, 55(2), 580-584. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
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Molander, G. A., & Wisniewski, S. R. (2012). Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. The Journal of Organic Chemistry, 77(19), 8564-77. Retrieved from [Link]
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Wu, D., Fohn, N. A., & Bode, J. W. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross‐Coupling with a Bifunctional Reagent. Angewandte Chemie International Edition, 58(30), 10114-10118. Retrieved from [Link]
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Macha, L. N., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 9(1), 1269-1279. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 70(1), 1-21. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validation of Suzuki Coupling Products by NMR and Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds, particularly in the creation of biaryl scaffolds essential to pharmaceuticals and materials science.[1][2] However, the successful synthesis of the target molecule is only the first step. Rigorous, unambiguous validation of the product's structure and purity is paramount, especially in drug development, where molecular integrity is non-negotiable. This guide provides an in-depth comparison of the two primary analytical techniques for this critical validation step: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices and demonstrate how these techniques form a self-validating system for confirming your Suzuki coupling product.
The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation in organic chemistry.[3][4] It provides a detailed map of the atomic connectivity within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR: The First and Most Informative Check
A ¹H NMR spectrum provides four key pieces of information: chemical shift (the electronic environment of a proton), integration (the number of protons generating a signal), multiplicity (the number of neighboring protons), and coupling constants (the magnitude of the interaction between neighboring protons).[3]
Causality in Interpretation: For a Suzuki coupling product, the ¹H NMR spectrum is a narrative of the reaction's success. We look for specific, predictable changes:
-
Disappearance of Reactants: The signals corresponding to the protons on the starting aryl halide and the boronic acid (or its ester) should be absent. For instance, the broad singlet for the B(OH)₂ protons of a boronic acid will vanish.
-
Appearance of Product Signals: New signals will appear in the aromatic region (typically 6.5-8.5 ppm), corresponding to the newly formed biaryl system.[5][6]
-
Shift and Multiplicity Changes: Protons on the aromatic rings adjacent to the newly formed C-C bond will experience a change in their electronic environment, leading to predictable shifts in their resonance frequencies. The coupling patterns may also change, providing further evidence of the new connectivity.
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR confirms the carbon backbone of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For a Suzuki product, this means confirming the total carbon count and, critically, identifying the signals for the two carbons that have formed the new bond.
2D NMR Techniques: Confirming Complex Connectivity
For more complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR techniques are indispensable.[7][8][9]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] It is invaluable for tracing out the proton-proton connectivity within each aromatic ring of the biaryl product.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[10][11] This provides a powerful method to assign both ¹H and ¹³C signals definitively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. For a Suzuki product, a key HMBC correlation would be between the protons on one ring and the carbon atom on the other ring to which it is newly bonded, providing unequivocal proof of the cross-coupling.[10]
Experimental Protocol: NMR Sample Preparation
A high-quality spectrum is contingent on a properly prepared sample.[12] Any particulate matter or paramagnetic impurities can degrade the spectral quality.[13]
-
Sample Quantity: Weigh 5-25 mg of your purified Suzuki product for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[13]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] The choice of solvent is critical; it must dissolve the compound completely without reacting with it. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[12]
-
Filtration: To remove any suspended particles that can interfere with the magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
The Power of Mass Spectrometry (MS) for Confirmation
While NMR defines the structure, mass spectrometry confirms the molecular weight and elemental formula with exceptional sensitivity.[14] MS is a powerful tool for monitoring reaction progress and confirming product formation.[14][15][16][17]
Ionization Techniques: From Molecule to Ion
To be analyzed by a mass spectrometer, a molecule must first be ionized. The choice of ionization method is crucial.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for the polar, often non-volatile products of Suzuki couplings.[18] ESI typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), allowing for a clear determination of the molecular weight without significant fragmentation.[18] It is a cornerstone technique for reaction monitoring.[19]
-
Atmospheric Pressure Chemical Ionization (APCI): Similar to ESI, APCI is suitable for a wide range of compounds and uses a corona discharge for ionization.[15]
High-Resolution Mass Spectrometry (HRMS): The Ultimate Identity Check
The pinnacle of mass spectrometric validation is HRMS.[20] Unlike low-resolution MS which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio to several decimal places.[21]
Causality in Interpretation: Because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu), the precise mass of a molecule is unique to its elemental formula.[21] By comparing the experimentally measured accurate mass to the calculated theoretical mass, one can determine the molecular formula with high confidence.[20][22][23][24] An error of less than 5 parts per million (ppm) between the measured and calculated mass is considered strong evidence for the proposed formula.[20]
Experimental Protocol: ESI-MS Sample Preparation
-
Sample Preparation: Dissolve a small amount (microgram to nanogram scale) of your purified product in a suitable solvent such as methanol or acetonitrile.
-
Dilution: Dilute the sample solution to a final concentration typically in the range of 1-10 µg/mL.
-
Analysis: The prepared solution can be directly infused or injected into the mass spectrometer. The instrument will generate a spectrum showing the mass-to-charge ratio of the ions produced.
Comparative Guide: NMR vs. Mass Spectrometry for Suzuki Product Validation
NMR and MS are not competing techniques; they are highly complementary, and together they provide a robust and self-validating picture of your Suzuki coupling product.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Structural Connectivity (Atom-to-atom bonding) | Molecular Weight & Elemental Formula |
| Key Strength | Unambiguous structure elucidation | High sensitivity and precise mass measurement |
| Key Limitation | Lower sensitivity, requires more sample | Provides no direct connectivity information |
| Sample Purity | Can identify and quantify impurities | Can detect impurities but may not identify them |
| Typical Sample Amount | Milligram (mg) range[13] | Microgram (µg) to nanogram (ng) range |
| Isomer Distinction | Excellent at distinguishing constitutional isomers | Poor; isomers have the same mass and formula |
Visualizing the Workflow
A systematic approach ensures comprehensive validation of your Suzuki coupling product. The general workflow involves synthesis, purification, and subsequent analysis by both NMR and MS to confirm the structure and purity.
Caption: A simplified representation of the Suzuki coupling reaction.
Caption: The integrated workflow for validating Suzuki coupling products.
Conclusion: A Synergistic Approach to Certainty
In the rigorous landscape of scientific research and drug development, assumption has no place. The validation of a Suzuki coupling product is not a matter of choosing between NMR and mass spectrometry, but of leveraging their synergistic power. NMR provides the irrefutable architectural blueprint of the molecule, while HRMS confirms its elemental composition and molecular weight with exquisite precision. By thoughtfully applying both techniques, researchers can be confident in the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their work.
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A Mechanistic and Performance Guide to 3-(Hydroxymethyl)phenyltrifluoroborate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is critical, influencing reaction efficiency, stability, and functional group tolerance. This guide provides a comprehensive mechanistic investigation into the use of potassium 3-(hydroxymethyl)phenyltrifluoroborate, a stable and versatile coupling partner. We will objectively compare its performance with traditional boronic acids and delve into the causality behind experimental choices, supported by scientific literature and detailed protocols.
The Ascendancy of Organotrifluoroborates: A Comparative Overview
Potassium organotrifluoroborates have emerged as highly effective alternatives to the more commonly used boronic acids and their esters. Their rising popularity stems from several key advantages that address some of the inherent challenges associated with traditional organoboron reagents.
Enhanced Stability: Unlike many boronic acids which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation under reaction conditions, potassium organotrifluoroborates are typically crystalline, free-flowing solids with remarkable stability to both air and moisture. This stability simplifies handling, storage, and stoichiometry, eliminating the need for glove boxes or strictly anhydrous conditions for their storage and handling.
Controlled Release of the Active Species: The trifluoroborate moiety acts as a protecting group for the boronic acid. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ. This controlled release mechanism maintains a low concentration of the active boronic acid throughout the reaction, which can minimize side reactions such as homocoupling.
Performance Comparison: While direct, head-to-head quantitative comparisons in the literature for 3-(hydroxymethyl)phenyltrifluoroborate versus its boronic acid counterpart under identical conditions are scarce, the general advantages of aryltrifluoroborates suggest a favorable profile, particularly in complex syntheses where reagent stability is paramount. The following table summarizes the key characteristics of these boron reagents.
| Feature | Potassium Aryltrifluoroborates | Arylboronic Acids | Arylboronic Esters (e.g., Pinacol) |
| Stability | High (Air and moisture stable solids) | Variable (Prone to dehydration and protodeboronation) | Generally stable, but can be sensitive to hydrolysis |
| Handling | Easy, no special precautions needed for storage | Requires careful handling and storage, often as boroxine | Requires anhydrous conditions for some applications |
| Reactivity | Requires in situ hydrolysis to the active boronic acid | Directly active in the catalytic cycle | Often requires hydrolysis or specific conditions for transmetalation |
| Side Reactions | Minimized due to slow release of boronic acid | Prone to homocoupling and protodeboronation | Generally less prone to side reactions than boronic acids |
| Stoichiometry | More accurate due to defined solid nature | Can be inaccurate due to presence of boroxines | Generally accurate |
The Mechanistic Heart of the Reaction: A Step-by-Step Dissection
The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The use of this compound introduces an initial activation step, after which it follows the generally accepted catalytic cycle.
Pre-activation: The Gateway to Reactivity
The journey of this compound in the Suzuki-Miyaura coupling begins with its hydrolysis under basic conditions. This is a crucial step that generates the active boronic acid species required for the subsequent transmetalation step.
Caption: Initial hydrolysis of this compound.
The Catalytic Cycle: A Palladium-Orchestrated Dance
Once the 3-(hydroxymethyl)phenylboronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar'-X) to form a Pd(II) intermediate.
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
The Role of the 3-(Hydroxymethyl) Substituent
The hydroxymethyl group at the meta position is generally considered to be a weakly electron-withdrawing group. In the context of the Suzuki-Miyaura reaction, this can have a subtle influence on the transmetalation step. Electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the rate of transmetalation compared to electron-donating groups. However, the effect of a meta-substituent is generally less pronounced than that of ortho or para substituents. The presence of the hydroxyl group may also offer possibilities for hydrogen bonding interactions with the solvent or other species in the reaction mixture, which could subtly influence the reaction kinetics.
Experimental Protocols: From Synthesis to Application
A key aspect of scientific integrity is the ability to reproduce results. To this end, we provide detailed, self-validating protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol outlines the straightforward conversion of 3-(hydroxymethyl)phenylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
3-(Hydroxymethyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-(hydroxymethyl)phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 4.0-4.5 equivalents).
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate should form.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add acetone and stir to form a slurry.
-
Filter the white solid and wash with cold acetone.
-
Dry the solid under vacuum to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents) or other suitable base
-
Solvent (e.g., a mixture of Toluene and Water, 4:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add the aryl bromide, this compound, and cesium carbonate.
-
Add the palladium(II) acetate and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data-Driven Comparison and Performance Metrics
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference (Illustrative) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 12 | 85-95 | Based on general trifluoroborate reactivity |
| 3-(Hydroxymethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 8 | 75-85 | Potential for lower yield due to instability |
| Potassium phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene/H₂O | 16 | 92 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 6 | 88 | [2] |
Note: The yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. This table is for illustrative purposes to highlight potential trends.
Conclusion and Future Outlook
This compound stands as a robust and highly valuable reagent in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and ability to participate in a controlled release of the active boronic acid species offer significant advantages over traditional boronic acids, particularly in the context of complex molecule synthesis where functional group tolerance and reaction reproducibility are paramount.
The mechanistic understanding of its activation via hydrolysis and subsequent entry into the palladium catalytic cycle provides a solid foundation for rational reaction design and optimization. While direct quantitative comparisons with its boronic acid counterpart are not extensively documented, the well-established benefits of the trifluoroborate platform strongly suggest its utility in achieving high-yielding and clean cross-coupling reactions.
Future research in this area could focus on detailed kinetic studies to precisely quantify the reactivity differences between 3-(hydroxymethyl)phenyltrifluoroborate and its boronic acid analog under various conditions. Furthermore, exploring the full scope of its applicability with a wider range of coupling partners, including challenging heteroaryl halides, will undoubtedly continue to expand the horizons of this powerful synthetic methodology.
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic acid speciation in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961-6963.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Adamo, C., & Amatore, C. (2003). The Suzuki Reaction: A Mechanistic Investigation by Density Functional Theory. Organometallics, 22(9), 1933-1943.
- Vedejs, E., & Chapman, R. W. (1994). A mild and general method for the preparation of potassium organotrifluoroborates. The Journal of Organic Chemistry, 59(21), 6473-6475.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685-4696.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Sources
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of In-Situ Boronic Acid Generation: A Comparative Guide to Potassium 3-(hydroxymethyl)phenyltrifluoroborate
For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the stability and reliability of reagents are paramount. In the realm of Suzuki-Miyaura cross-coupling, the traditional use of boronic acids, while powerful, is often beset by challenges of instability, including protodeboronation and the formation of boroxines. This guide provides an in-depth technical comparison of an increasingly adopted alternative: the in-situ generation of boronic acids from their corresponding potassium organotrifluoroborate salts, with a specific focus on Potassium 3-(hydroxymethyl)phenyltrifluoroborate.
This document will objectively compare the performance of this stable precursor with its boronic acid counterpart, supported by established principles and representative experimental data. We will delve into the causality behind experimental choices, provide a detailed protocol for a typical cross-coupling reaction, and present data that underscores the advantages of this approach in modern synthetic chemistry.
The Boronic Acid Dilemma: Instability and Its Consequences
Boronic acids are foundational reagents in organic synthesis, yet their inherent instability presents significant hurdles. Many boronic acids are susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved by moisture or acidic conditions, rendering the reagent inactive.[1] This degradation not only leads to diminished and inconsistent reaction yields but also necessitates stringent storage and handling protocols, often requiring inert atmospheres and low temperatures. Furthermore, boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines, which can complicate reaction stoichiometry and affect reactivity. These challenges are particularly pronounced with functionalized boronic acids, where the substituents can further influence stability.
Potassium Aryltrifluoroborates: A Bastion of Stability
Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent the stability issues of boronic acids. These crystalline, free-flowing solids are tetracoordinate boron species, a structural feature that imparts exceptional stability to air and moisture.[2] This robustness allows for long-term storage at ambient temperatures without degradation and simplifies handling procedures, making them more amenable to high-throughput screening and routine laboratory use. The enhanced stability of this compound translates directly to more reliable and reproducible cross-coupling reactions.
The core advantage of using a potassium trifluoroborate salt lies in its ability to serve as a stable reservoir for the corresponding boronic acid, which is generated in-situ under the reaction conditions. This "slow-release" mechanism ensures that the concentration of the active, and often less stable, boronic acid remains low throughout the reaction, thereby minimizing side reactions such as homocoupling and protodeboronation.[3]
Mechanism of In-Situ Boronic Acid Generation
The in-situ generation of a boronic acid from its potassium trifluoroborate salt is a hydrolytic process that occurs under the basic aqueous conditions typical of Suzuki-Miyaura reactions. The trifluoroborate anion ([R-BF₃]⁻) undergoes a stepwise hydrolysis, replacing the fluoride ions with hydroxyl groups to ultimately yield the desired boronic acid (RB(OH)₂).
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (3.0 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a 10:1 mixture of THF and degassed water to the reaction mixture.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol % PdCl₂(dppf)·CH₂Cl₂).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 70-90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The successful formation of the biaryl product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials in the crude reaction mixture (monitored by TLC or GC-MS) is a key indicator of reaction completion.
Conclusion: A Superior Reagent for Modern Synthesis
The in-situ generation of boronic acids from their potassium trifluoroborate salts represents a significant advancement in Suzuki-Miyaura cross-coupling chemistry. This compound offers a compelling combination of high stability, ease of handling, and excellent reactivity, making it a superior alternative to its corresponding boronic acid. The "slow-release" of the active boronic acid species under reaction conditions minimizes side reactions and leads to more reliable and higher yields. For researchers in drug discovery and development, where reproducibility and efficiency are critical, the adoption of potassium aryltrifluoroborates is a strategic choice that can accelerate synthetic campaigns and provide more consistent results.
References
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Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (26), 9681–9686. [Link]
-
Molander, G. A.; Biolatto, B. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Org. Lett.2002 , 4 (11), 1867–1870. [Link]
-
Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]
-
Molander, G. A.; Fumagalli, T. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett.2006 , 8 (17), 3753–3756. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub. [Link]
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798. [Link]
-
Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2006 , 8 (13), 2767–2770. [Link]
-
Molander, G. A.; Ito, T. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform2001 , 32 (49). [Link]
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Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Molander, G. A.; Spencer, K. C. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Org. Lett.2011 , 13 (19), 5268–5271. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 833–845. [Link]
Sources
- 1. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Guide to the Spectroscopic Analysis of Potassium 3-(hydroxymethyl)phenyltrifluoroborate Purity
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Potassium 3-(hydroxymethyl)phenyltrifluoroborate, a key building block in organic synthesis, particularly in cross-coupling reactions, is no exception. Impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted byproducts into a synthetic pathway. This guide provides an in-depth comparison of various spectroscopic techniques for the purity assessment of this compound, offering insights into the strengths and limitations of each method, supported by experimental data and detailed protocols.
Potassium organotrifluoroborates have emerged as robust and versatile alternatives to the more sensitive boronic acids.[1][2] Their enhanced stability to air and moisture simplifies handling and storage.[2] However, this stability does not preclude the presence of impurities arising from the synthetic route or degradation over time. A multi-faceted analytical approach is often necessary for a comprehensive purity profile.
The Spectroscopic Toolbox for Purity Determination
The primary methods for elucidating the structure and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique window into the molecular characteristics of the compound and its potential contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is arguably the most powerful tool for the analysis of this compound, providing detailed information about the molecular structure and enabling quantification of the main component and its impurities. A comprehensive analysis typically involves acquiring spectra for multiple nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.[3]
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. For pure this compound, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH).
-
Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern will dictate the specific splitting patterns.
-
Methylene Protons: A singlet corresponding to the two protons of the hydroxymethyl group (CH₂OH) would be expected around δ 4.4-4.6 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (OH) is expected, and its chemical shift can vary depending on concentration and solvent.
Impurities, such as residual starting materials like 3-(hydroxymethyl)phenylboronic acid or its boroxine, would present additional, distinct signals. For instance, the B(OH)₂ protons of the corresponding boronic acid would appear as a broad singlet at a different chemical shift.
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.
-
Aromatic Carbons: Signals for the aromatic carbons will be observed in the range of δ 120-140 ppm. The carbon attached to the trifluoroborate group will likely be a broad signal due to coupling with the boron nucleus.[3]
-
Methylene Carbon: The carbon of the hydroxymethyl group is expected to appear around δ 63-65 ppm.
The presence of carbon-containing impurities will result in additional peaks in the spectrum, allowing for their identification and quantification.
¹⁹F and ¹¹B NMR Spectroscopy
Fluorine-19 and Boron-11 NMR are highly specific probes for the trifluoroborate moiety.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the BF₃ group. The chemical shift will be characteristic of the organotrifluoroborate anion.[3] The presence of other fluorine-containing species would be readily apparent.
-
¹¹B NMR: A quartet is expected for the ¹¹B nucleus due to coupling with the three fluorine atoms. The chemical shift and coupling constant are diagnostic for the tetracoordinated boron atom in the trifluoroborate salt.[3]
The following table summarizes the expected NMR spectral data for this compound.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | Aromatic C-H | 7.0 - 7.5 | Multiplet |
| -CH₂-OH | 4.4 - 4.6 | Singlet | |
| -CH₂-OH | Variable | Broad Singlet | |
| ¹³C | Aromatic C | 120 - 140 | Multiple signals |
| C-BF₃ | ~140 (broad) | Singlet (broad) | |
| -CH₂-OH | 63 - 65 | Singlet | |
| ¹⁹F | -BF₃ | Characteristic singlet | Singlet |
| ¹¹B | -BF₃ | Characteristic quartet | Quartet |
Experimental Workflow: NMR Analysis
NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique
FTIR spectroscopy provides a vibrational fingerprint of the molecule, identifying the functional groups present. It is a rapid and non-destructive technique.
For this compound, the IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group.[4]
-
C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.[5]
-
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene group.[5]
-
C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching in the aromatic ring.[5]
-
B-F Stretch: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of the B-F bonds in the trifluoroborate group.
-
C-O Stretch: An absorption band in the 1050-1000 cm⁻¹ region corresponds to the C-O stretching of the primary alcohol.
While FTIR is excellent for confirming the presence of key functional groups, it is generally less effective than NMR for quantification of impurities unless the impurity has a unique and strong absorption band in a region free from interference.
Experimental Workflow: FTIR Analysis
FTIR Analysis Workflow (ATR)
Mass Spectrometry (MS): High Sensitivity for Impurity Detection
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) in the negative ion mode is a suitable method.[6]
The expected mass spectrum would show a prominent peak for the [M-K]⁻ anion, which is the [3-(hydroxymethyl)phenyltrifluoroborate]⁻ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, confirming its elemental composition with high accuracy.[6]
MS is particularly powerful when coupled with a separation technique like Liquid Chromatography (LC-MS). This allows for the separation of the main component from its impurities before they enter the mass spectrometer, enabling the detection and potential identification of even trace-level contaminants.
Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Primary Application for Purity |
| ¹H NMR | Excellent for structural elucidation, quantitative, can identify and quantify a wide range of impurities. | Lower sensitivity than MS, can have overlapping signals in complex mixtures. | Primary method for quantification of major components and impurities. |
| ¹³C NMR | Provides detailed information about the carbon skeleton, complements ¹H NMR. | Low natural abundance of ¹³C requires longer acquisition times. | Structural confirmation and identification of carbon-containing impurities. |
| ¹⁹F & ¹¹B NMR | Highly specific for the trifluoroborate moiety, sensitive to changes in the boron environment. | Provides limited information about the rest of the molecule. | Confirmation of the trifluoroborate group and detection of related impurities. |
| FTIR | Rapid, non-destructive, provides a good "fingerprint" of functional groups. | Generally not quantitative, can be difficult to detect minor impurities. | Rapid identity confirmation and detection of gross functional group impurities. |
| LC-MS | High sensitivity and selectivity, excellent for detecting trace impurities, can be quantitative with appropriate standards. | Destructive technique, ionization efficiency can vary between compounds. | Detection and quantification of trace impurities, especially those not easily observed by NMR. |
Common Impurities and Their Detection
The purity of this compound is largely dependent on the purity of the starting material, 3-(hydroxymethyl)phenylboronic acid, and the efficiency of the conversion to the trifluoroborate salt. Potential impurities include:
-
3-(Hydroxymethyl)phenylboronic acid: The starting material for the synthesis. Its presence can be detected by unique signals in both ¹H and ¹³C NMR, and a different m/z value in MS.
-
Boroxine of 3-(hydroxymethyl)phenylboronic acid: Boronic acids are prone to dehydration to form cyclic trimers called boroxines. These will have distinct NMR and MS signatures.
-
Other positional isomers: Impurities from the synthesis of the starting boronic acid may include other isomers (e.g., 2- or 4-(hydroxymethyl)phenyltrifluoroborate). These would be difficult to distinguish by FTIR or MS alone but would be clearly resolved by NMR.
-
Residual solvents: Solvents used in the synthesis and purification may be present and are readily detected and quantified by ¹H NMR.
Conclusion
A comprehensive assessment of the purity of this compound requires a multi-technique spectroscopic approach. NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) stands out as the primary tool for unambiguous structural confirmation and quantification of the main component and significant impurities. FTIR provides a rapid and valuable fingerprint for identity verification. For the detection of trace-level impurities that may be missed by NMR, LC-MS is the method of choice due to its superior sensitivity and selectivity.
By judiciously applying these spectroscopic techniques, researchers can confidently establish the purity of their this compound, ensuring the reliability and reproducibility of their synthetic endeavors.
References
- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL not provided)
-
Campero, A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 865-870. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
-
ResearchGate. 13C NMR spectrum of T 3 HN at pH 7 in potassium phosphate buffer and d... [Link]
-
Iramain, M. A., et al. (2018). FT-IR, FT-Raman and UV-visible spectra of potassium 3-furoyltrifluoroborate salt. Journal of Molecular Structure, 1158, 245-254. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Accurate Mass Determination of Organotrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
ResearchGate. Fourier transform infrared spectroscopy (FTIR) spectrum of... [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Modgraph Consultants Ltd. C13 NMR and X-Nuclei Reference Database. [Link]
-
ResearchGate. FTIR spectra of the synthesized compounds (a) potassium... [Link]
-
SpectraBase. POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR] - Chemical Shifts. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Allen, F., et al. (2019). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites, 9(4), 72. [Link]
-
Djoumbou-Feunang, Y., et al. (2019). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites, 9(4), 72. [Link]
-
Li, Y., et al. (2019). Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. Plants, 8(11), 469. [Link]
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- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
The responsible management of laboratory chemicals is paramount to ensuring a safe research environment. This guide provides a detailed protocol for the proper disposal of potassium 3-(hydroxymethyl)phenyltrifluoroborate, a common reagent in cross-coupling reactions. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel. This document synthesizes information from authoritative safety data sheets and established best practices in chemical waste management.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is essential to understand its potential hazards. While this compound is not classified as hazardous according to GHS criteria, it is crucial to treat all chemicals with caution.
Key Hazards:
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been fully investigated.
A thorough risk assessment should be conducted before beginning any disposal procedure. This involves evaluating the quantity of waste, the potential for exposure, and the availability of necessary safety equipment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this reagent.
Step 1: Segregation
-
Isolate the waste this compound from other chemical waste streams.
-
If the material is mixed with other substances, the disposal procedure must account for the hazards of all components.
Step 2: Containment
-
Place the solid waste into a robust, sealable container. Ensure the container is compatible with the chemical.
-
The container must be clearly and accurately labeled with the full chemical name: "this compound".
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
This area should be away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection of the chemical waste by a licensed and qualified hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash. This is crucial as the ecological effects have not been fully determined.
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
Personal Precautions:
-
Wear the prescribed personal protective equipment (PPE).
-
Ensure adequate ventilation in the affected area.
Cleanup Methods:
-
For a solid spill, carefully sweep up the material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
References
- Safety Data Sheet for this compound. (Source: Combi-Blocks) [A specific, valid URL cannot be provided as per the instructions, but the SDS can be found by searching for the chemical name and "SDS" on the supplier's website].
A Comprehensive Guide to the Safe Handling of Potassium 3-(hydroxymethyl)phenyltrifluoroborate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Potassium 3-(hydroxymethyl)phenyltrifluoroborate, a versatile building block in organic synthesis. By understanding the inherent properties of this organotrifluoroborate, we can implement robust safety protocols that protect laboratory personnel and ensure experimental integrity.
Potassium organotrifluoroborates are generally valued for their stability compared to the corresponding boronic acids, being air- and moisture-stable solids that are easy to handle and store.[1] However, like all chemical reagents, they are not without hazards. This guide will detail the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for waste disposal and emergency response.
Understanding the Hazards: A Proactive Approach to Safety
Organotrifluoroborates can undergo hydrolysis to release the corresponding boronic acid.[5][6][7][8][9] While boronic acids have been widely used in medicinal chemistry, some studies have raised concerns about their potential for mutagenic activity, necessitating careful handling to minimize exposure.[10] High concentrations of boron-containing compounds can lead to toxic effects.[11]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][3]
-
Hydrolysis: Contact with moisture, particularly under acidic or basic conditions, can lead to the formation of the corresponding boronic acid and hydrogen fluoride.[1][5] Potassium hydrogen fluoride is corrosive and can release HF in the presence of water.[1]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound.[12]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a significant splash risk.[12][13] | Protects against dust particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves are a suitable choice for general handling.[14] It is important to check the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use.[13][15] | Prevents direct skin contact with the chemical. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A standard laboratory coat should be worn at all times.[13] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[14] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a fume hood, respiratory protection is typically not required. If weighing out large quantities of the powder or if dust is generated, a NIOSH-approved N95 respirator or higher should be used.[16][17] | Minimizes the inhalation of airborne particles. |
Step-by-Step Operational Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound in a well-ventilated chemical fume hood.[16] Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust. If dust is generated, ensure adequate ventilation and consider using respiratory protection.[18]
-
Container Sealing: After weighing, securely seal the main container to prevent exposure to moisture and air.[15][18]
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid in a controlled manner. Be aware that the dissolution process may be exothermic.
-
Reaction Vessel: Use appropriate glassware for the reaction. If there is a possibility of pressure buildup, ensure the system is properly vented.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
Waste Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic waste streams containing this compound or its byproducts should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Boronic Acid Removal: For some waste streams, it may be possible to remove boronic acid derivatives using specialized scavengers.[10]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[2][18]
Emergency Response Plan
In the event of an accident, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][16] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][16] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][3][16] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[16] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[18] For larger spills or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. |
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: A flowchart outlining the safe handling workflow for this compound.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research and development endeavors.
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. J. Am. Chem. Soc. [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
-
Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+% Cole-Parmer. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
PREPARATION OF POTASSIUM ORGANOTRIFLUOROBORATES. Organic Syntheses. [Link]
-
General, reproductive, developmental, and endocrine toxicity of boronated compounds. PubMed. [Link]
-
Boron and Boron-Containing Compounds Toxicity. ResearchGate. [Link]
-
Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]
-
Boron Chemistry: An Overview. ACS Symposium Series. [Link]
-
POTASSIUM TETRAFLUOROBORATE EXTRA PURE. Loba Chemie. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Lab Safety Equipment & PPE. ChemTalk. [Link]
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Personal Protective Equipment Selection Guide. The University of Arizona. [Link]
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Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed. [Link]
-
Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. ACS Publications. [Link]
-
Boronic acid-based dynamic covalent bonds: from fundamentals to applications. RSC Publishing. [Link]
- Process for purification of boronic acid and its derivatives.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Thermal decomposition and combustion behavior of potassium perchlorate catalyzed by LaFeO3. ResearchGate. [Link]
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- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
